molecular formula C15H13N3O3 B15601788 Janex-1-m CAS No. 406484-24-0

Janex-1-m

货号: B15601788
CAS 编号: 406484-24-0
分子量: 283.28 g/mol
InChI 键: WKTLTDLVYQTHFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Janex-1-m is a useful research compound. Its molecular formula is C15H13N3O3 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

406484-24-0

分子式

C15H13N3O3

分子量

283.28 g/mol

IUPAC 名称

4-(4-hydroxyanilino)-6-methoxyquinazolin-7-ol

InChI

InChI=1S/C15H13N3O3/c1-21-14-6-11-12(7-13(14)20)16-8-17-15(11)18-9-2-4-10(19)5-3-9/h2-8,19-20H,1H3,(H,16,17,18)

InChI 键

WKTLTDLVYQTHFO-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Structure and Function of Janex-1-m: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Janex-1-m, a metabolite of the selective Janus kinase 3 (JAK3) inhibitor, Janex-1 (also known as WHI-P131). This document outlines the chemical structure, mechanism of action, and metabolic pathway of these compounds. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and development in this area.

Chemical Structure and Properties

This compound is the primary metabolite of Janex-1, formed through O-demethylation. The key structural details of both compounds are summarized below.

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )SMILES Notation
Janex-1 4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenolC₁₆H₁₅N₃O₃297.31COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC
This compound 4-[(7-hydroxy-6-methoxyquinazolin-4-yl)amino]phenolC₁₅H₁₃N₃O₃283.28OC1=CC=C(NC2=C3C=C(OC)C(O)=CC3=NC=N2)C=C1

Mechanism of Action and Metabolic Pathway

Janex-1 is a potent and specific inhibitor of JAK3, a tyrosine kinase crucial for signaling pathways that govern immune cell development and function.[1][2] JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of several interleukin receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4][5] Upon cytokine binding, JAK3 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which then translocate to the nucleus to regulate gene expression.[6][7] By inhibiting JAK3, Janex-1 blocks this signaling cascade, leading to immunosuppressive effects.[2]

Janex-1 is metabolized in the liver by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[8] These enzymes catalyze the regioselective 7-O-demethylation of Janex-1 to produce its metabolite, this compound.[8] Importantly, this compound is biologically inactive, meaning it does not possess the JAK3 inhibitory activity of its parent compound.[8]

Metabolic Conversion of Janex-1 to this compound

G Janex1 Janex-1 (Active JAK3 Inhibitor) Janex1m This compound (Inactive Metabolite) Janex1->Janex1m 7-O-demethylation CYP1A CYP1A1 / CYP1A2 (Liver Microsomes) CYP1A->Janex1m

Caption: Metabolic pathway of Janex-1 to this compound.

Quantitative Data

In Vitro Inhibitory Activity of Janex-1
TargetAssay TypeIC₅₀ (µM)Kᵢ (µM)Notes
JAK3 Cell-free kinase assay782.3 (estimated)Selective for JAK3.[1][2]
JAK1, JAK2, SYK, BTK, LYN, IRK Cell-free kinase assay>350-Does not significantly inhibit other tested kinases.[1]
Pharmacokinetic Parameters of Janex-1
SpeciesAdministration RouteDose (mg/kg)Tₘₐₓ (min)Elimination Half-life (t₁/₂) (min)Bioavailability (%)Reference
Mouse Intravenous--103.4-[8]
Intraperitoneal-10.0123.695[8]
Oral-5.8297.629.6[8]
Rat Intravenous3.3-73.2-[1]
Intraperitoneal-24.851.895[8]
Monkey Intravenous20-45.0-[1]

Experimental Protocols

In Vitro JAK3 Kinase Inhibition Assay

This protocol is adapted from commercially available JAK3 assay kits and published methodologies.[9][10][11]

Objective: To determine the in vitro inhibitory activity of Janex-1 on purified recombinant JAK3 enzyme.

Materials:

  • Active recombinant human JAK3 enzyme

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP solution

  • Janex-1 (WHI-P131) stock solution (in DMSO)

  • 96-well or 384-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of Janex-1 in Kinase Assay Buffer. Include a DMSO-only control.

  • In a reaction plate, add the diluted Janex-1 or control.

  • Add the JAK3 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final concentrations should be optimized, but a starting point is 10 µM ATP and 0.2 mg/mL substrate.

  • Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes).

  • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each Janex-1 concentration relative to the DMSO control and determine the IC₅₀ value.

Clonogenic Assay for Leukemia Cells

This protocol is a general guideline for assessing the effect of Janex-1 on the clonogenic survival of leukemia cell lines such as NALM-6.[12][13][14]

Objective: To evaluate the long-term effect of Janex-1 on the proliferative capacity of individual leukemia cells.

Materials:

  • NALM-6 human B-cell precursor leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Janex-1 (WHI-P131) stock solution (in DMSO)

  • Methylcellulose-based semi-solid medium (e.g., MethoCult™)

  • 6-well plates or 35 mm dishes

  • Crystal violet staining solution (0.5% w/v in 6% v/v glutaraldehyde)

Procedure:

  • Culture NALM-6 cells in suspension to the mid-logarithmic phase of growth.

  • Prepare a single-cell suspension and count the cells.

  • Treat the cells with various concentrations of Janex-1 (and a DMSO control) for a specified period (e.g., 24 hours) in liquid culture.

  • After treatment, wash the cells to remove the compound.

  • Resuspend the cells in the complete culture medium and mix with the methylcellulose-based medium at a low density (e.g., 100-1000 cells/mL).

  • Plate the cell/methylcellulose mixture into 6-well plates or 35 mm dishes.

  • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 10-14 days, or until colonies are visible.

  • After the incubation period, fix the colonies with glutaraldehyde (B144438) and stain with crystal violet.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each dish.

  • Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the control.

Signaling Pathway Visualization

JAK3-STAT5 Signaling Pathway in T-Lymphocytes

The following diagram illustrates the central role of the JAK3-STAT5 signaling pathway in T-lymphocyte activation, which is the primary target of Janex-1.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 Receptor Cytokine Receptor (γc subunit) Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 Activation STAT5_inactive STAT5 (inactive) JAK3->STAT5_inactive Phosphorylation STAT5_active p-STAT5 (active dimer) STAT5_inactive->STAT5_active Dimerization DNA DNA STAT5_active->DNA Translocation Janex1 Janex-1 Janex1->JAK3 Inhibition Gene_Expression Gene Expression (Cell Proliferation, Differentiation, Survival) DNA->Gene_Expression Transcription

Caption: Inhibition of the JAK3-STAT5 signaling cascade by Janex-1.

References

No Publicly Available Data on the Biological Activity of Janex-1 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and public databases reveals no specific information on the metabolites of Janex-1 (also known as WHI-P131) or their biological activities. While the pharmacokinetics of the parent compound, Janex-1, have been studied, the identities and functional characteristics of its metabolic byproducts have not been publicly documented.

Janex-1 is a selective inhibitor of Janus kinase 3 (JAK3), a crucial enzyme in the signaling pathways of cytokines that govern immune responses. Its activity and potential therapeutic applications as an anti-inflammatory, immunomodulatory, and anti-cancer agent have been the subject of preclinical research. However, the transformation of Janex-1 within a biological system—a process known as metabolism—and the subsequent effects of any resulting metabolites remain uncharacterized in the available scientific literature.

Pharmacokinetic studies of Janex-1 in animal models have demonstrated its absorption and elimination, which strongly suggests that the compound is metabolized. These studies, however, do not identify the chemical structures of the metabolites formed.

General metabolic pathways for a class of compounds to which Janex-1 belongs, quinazoline-based kinase inhibitors, are known to involve enzymes from the cytochrome P450 family. These metabolic processes can include chemical modifications such as hydroxylation, O-demethylation, and N-dealkylation. It is plausible that Janex-1 undergoes similar transformations. However, without specific studies on Janex-1 metabolism, the exact nature of its metabolites and their biological activities are purely speculative.

Due to the absence of this foundational data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams related to the biological activity of Janex-1 metabolites.

Biological Activity of the Parent Compound: Janex-1 (WHI-P131)

While information on its metabolites is unavailable, the biological activity of the parent compound, Janex-1, is well-documented.

Janex-1 selectively inhibits JAK3, which is predominantly expressed in hematopoietic cells and is critical for the development and function of lymphocytes. By blocking JAK3, Janex-1 disrupts the signaling of several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that are essential for lymphocyte activation, proliferation, and differentiation.

The mechanism of action of Janex-1 involves the interruption of the JAK/STAT signaling pathway. Following cytokine binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and regulate gene expression. By inhibiting JAK3, Janex-1 prevents the phosphorylation and activation of STATs, thereby modulating the immune response.

Signaling Pathway of JAK3 Inhibition by Janex-1

Below is a diagram illustrating the interruption of the JAK3/STAT signaling pathway by Janex-1.

JAK_STAT_Inhibition JAK3/STAT Signaling Pathway Inhibition by Janex-1 cluster_cell Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Expression Nucleus->Gene Regulates Janex1 Janex-1 Janex1->JAK3 Inhibits

The Role of Cytochrome P450 1A1 in the Metabolism of Janex-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Janex-1, also known as WHI-P131, is a selective inhibitor of Janus Kinase 3 (Jak3) with therapeutic potential in immunology and oncology.[1][2] A thorough understanding of its metabolic fate is critical for preclinical and clinical development. This document provides a comprehensive technical overview of the pivotal role played by Cytochrome P450 1A1 (CYP1A1) in the Phase I metabolism of Janex-1. Quantitative kinetic data, detailed experimental protocols, and relevant signaling pathways are presented to offer a complete picture for researchers in drug metabolism and development.

CYP1A1-Mediated Metabolism of Janex-1

The primary metabolic pathway for Janex-1 involves the Cytochrome P450 superfamily of enzymes, specifically CYP1A1 and CYP1A2.[3] These enzymes catalyze a regioselective O-demethylation of Janex-1 at the C-7 position of its quinazoline (B50416) ring.[3] This metabolic transformation results in the formation of a biologically inactive metabolite, 4-(4'-hydroxyphenyl)-amino-6-methoxy-7-hydroxyquinazoline, referred to as Janex-1-M.[3]

The metabolism of Janex-1 is significantly enhanced in liver microsomes induced with known CYP1A inducers such as Aroclor 1254, β-naphthoflavone, and 3-methylcholanthrene.[3] Conversely, inducers of other CYP families (e.g., clofibrate, dexamethasone, isoniazid, and phenobarbital) do not produce a similar increase in metabolic rate, highlighting the specificity of the CYP1A subfamily in Janex-1 biotransformation.[3]

Metabolic Pathway Diagram

The enzymatic conversion of Janex-1 to its primary metabolite this compound by CYP1A1 is a critical inactivation step.

G Janex1 Janex-1 (4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline) Metabolite This compound (4-(4'-hydroxyphenyl)-amino-6-methoxy-7-hydroxyquinazoline) (Inactive) Janex1->Metabolite CYP1A1/CYP1A2 O-demethylation at C-7

Caption: CYP1A1-mediated O-demethylation of Janex-1 to its inactive metabolite.

Quantitative Analysis of Metabolic Kinetics

The enzymatic reaction of Janex-1 metabolism follows Michaelis-Menten kinetics. Studies using baculovirus-expressed human CYP1A1 and CYP1A2, as well as pooled human liver microsomes, have been conducted to determine the key kinetic parameters.[3]

Data Summary: Janex-1 Metabolism Kinetics

The following table summarizes the kinetic constants for the formation of the metabolite this compound.

SystemEnzyme(s)Vmax (pmol/min/mg)Km (µM)Citation
Pooled Human Liver MicrosomesMixed CYPs, primarily CYP1A234.6 ± 9.8107.3 ± 66.3[3]
Baculovirus-ExpressedCYP1A1 & CYP1A2Consistent with Michaelis-Menten kinetics (specific values not detailed)Consistent with Michaelis-Menten kinetics (specific values not detailed)[3]

Note: The data from pooled human liver microsomes reflects the combined activity of all present CYPs, but inhibition studies with α-naphthoflavone and furafylline (B147604) strongly indicate that CYP1A2 is the major contributor in this system.[3] However, CYP1A1 is confirmed to be a key metabolizing enzyme.

Regulation of CYP1A1 Expression: The Aryl Hydrocarbon Receptor (AHR) Pathway

The expression of CYP1A1 is tightly regulated by the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[4][5][6][7] Xenobiotics, including polycyclic aromatic hydrocarbons, can bind to and activate AHR.[6][8] This activation is a key mechanism for inducing CYP1A1 expression, which can, in turn, alter the metabolism of substrates like Janex-1.[7]

Upon ligand binding in the cytoplasm, the AHR-chaperone complex translocates to the nucleus.[5] In the nucleus, AHR dissociates from its chaperones and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[5][8] This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, including CYP1A1, initiating their transcription.[5][8]

AHR Signaling Pathway Diagram

The induction of CYP1A1 gene expression is a multi-step process initiated by ligand activation of the Aryl Hydrocarbon Receptor.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Xenobiotic Ligand AHR_complex AHR-HSP90-XAP2 Complex Ligand->AHR_complex Binding AHR_activated Activated AHR Complex AHR_complex->AHR_activated ARNT ARNT AHR_activated->ARNT Heterodimerization AHR_ARNT AHR-ARNT Heterodimer AHR_activated->AHR_ARNT Nuclear Translocation XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE Binding CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Initiates Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA Transcription CYP1A1_Protein CYP1A1 Protein (Enzyme) CYP1A1_mRNA->CYP1A1_Protein Translation

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway for CYP1A1 induction.

Experimental Protocols

Reproducible and accurate assessment of CYP1A1-mediated metabolism is essential. The following sections outline the methodologies typically employed in these studies.

In Vitro Metabolism Assay with Recombinant Human CYP1A1

This protocol is designed to determine the kinetic parameters of Janex-1 metabolism by a specific CYP enzyme.

1. Materials:

  • Recombinant human CYP1A1 (baculovirus-expressed)[3]
  • Janex-1 (WHI-P131)[1]
  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
  • Acetonitrile (B52724) (ACN) with an internal standard (for reaction quenching and sample preparation)
  • Control microsomes (without CYP1A1 expression)

2. Procedure:

  • Preparation: Prepare a stock solution of Janex-1 in a suitable solvent like DMSO.[1] Create a series of dilutions to test a range of substrate concentrations (e.g., 0.5 µM to 200 µM).
  • Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, recombinant CYP1A1 enzyme (e.g., 5-20 pmol/mL), and the NADPH regenerating system.
  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
  • Reaction Initiation: Start the reaction by adding the Janex-1 substrate solution. Vortex gently.
  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
  • Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
  • Sample Processing: Centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to precipitate the protein.
  • Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.[9][10]

3. Data Analysis:

  • Quantify the formation of the metabolite this compound against a standard curve.
  • Plot the velocity of the reaction (pmol of metabolite/min/pmol of CYP) against the substrate concentration.
  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km.

Experimental Workflow Diagram

The process for evaluating in vitro metabolism involves several key stages from preparation to data analysis.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Reagents: - Buffer - NADPH System - Janex-1 Dilutions C Combine & Pre-incubate (37°C, 5 min) A->C B Prepare Enzyme: - Recombinant CYP1A1 - Liver Microsomes B->C D Initiate Reaction (Add Janex-1) C->D E Incubate (37°C, 15-60 min) D->E F Terminate Reaction (Ice-cold Acetonitrile) E->F G Protein Precipitation (Centrifugation) F->G H LC-MS/MS Analysis of Supernatant G->H I Data Processing: - Quantify Metabolite - Determine Vmax & Km H->I

Caption: Standard workflow for an in vitro drug metabolism assay.

Conclusion and Implications

The metabolism of Janex-1 is predominantly mediated by CYP1A1 and CYP1A2 through O-demethylation, leading to its inactivation.[3] This metabolic pathway is a critical determinant of the compound's pharmacokinetic profile and systemic clearance.[3] The inducibility of CYP1A1 by xenobiotics via the AHR pathway suggests a potential for drug-drug interactions, where co-administered substances could alter Janex-1 clearance by upregulating its metabolizing enzyme. These findings are essential for drug development professionals to consider during safety assessments, dose-response studies, and the prediction of clinical outcomes. Further investigation into the relative contributions of CYP1A1 versus CYP1A2 in various tissues and populations is warranted.[11]

References

The Role of Cytochrome P450 1A2 in the Metabolic Conversion of Janex-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role played by the cytochrome P450 1A2 (CYP1A2) enzyme in the metabolism of Janex-1 (WHI-P131), a specific inhibitor of Janus kinase 3 (JAK3). A thorough understanding of this metabolic pathway is essential for the preclinical and clinical development of Janex-1 and related compounds, influencing their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions.

Introduction to Janex-1 and CYP1A2

Janex-1, chemically known as 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline, is a potent and selective inhibitor of JAK3, a key enzyme in cytokine signaling pathways predominantly expressed in hematopoietic cells.[1][2][3] Its therapeutic potential has been explored in the context of autoimmune disorders and inflammatory conditions.[4][5]

Cytochrome P450 1A2 is a crucial phase I drug-metabolizing enzyme primarily found in the liver, where it accounts for approximately 13-15% of the total hepatic CYP content.[6][7][8] CYP1A2 is responsible for the metabolism of a wide array of xenobiotics, including numerous clinically significant drugs and procarcinogens.[6][7][9] The expression and activity of CYP1A2 are known to be influenced by genetic polymorphisms, as well as induction and inhibition by various compounds, such as those found in cigarette smoke and certain medications.[6][10]

The Metabolic Conversion of Janex-1 to Janex-1-m

The primary metabolic transformation of Janex-1 is its conversion to the inactive metabolite, this compound. This process is a regioselective 7-O-demethylation, resulting in the formation of 4-(4'-hydroxyphenyl)-amino-6-methoxy-7-hydroxyquinazoline.[11] This metabolic step is predominantly mediated by the CYP1A subfamily of enzymes, specifically CYP1A1 and CYP1A2.[11]

Molecular modeling studies have suggested that the CYP1A enzymes preferentially bind and demethylate Janex-1 at the C-7 position of the quinazoline (B50416) ring. An alternative binding conformation that would lead to demethylation at the C-6 position is sterically hindered by residues within the enzyme's active site.[11]

Signaling Pathway Diagram

Janex1 Janex-1 (4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline) CYP1A2 CYP1A2 Enzyme Janex1->CYP1A2 Metabolism (7-O-demethylation) Janex1m This compound (4-(4'-hydroxyphenyl)-amino-6-methoxy-7-hydroxyquinazoline) (Inactive Metabolite) CYP1A2->Janex1m

Caption: Metabolic conversion of Janex-1 to its inactive metabolite this compound by the CYP1A2 enzyme.

Quantitative Analysis of Janex-1 Metabolism

The kinetics of the conversion of Janex-1 to this compound have been characterized in human liver microsomes, demonstrating adherence to Michaelis-Menten kinetics.[11]

ParameterValueExperimental System
Vmax 34.6 ± 9.8 pmol/min/mgPooled human liver microsomes
Km 107.3 ± 66.3 µMPooled human liver microsomes
Table 1: Michaelis-Menten kinetic parameters for the formation of this compound from Janex-1.[11]

The formation of this compound has also been observed to follow Michaelis-Menten kinetics in the presence of baculovirus-expressed CYP1A1 and CYP1A2.[11]

Pharmacokinetic studies have shown that the systemic clearance of this compound is significantly faster than that of the parent compound, Janex-1.[11] This rapid clearance results in a much smaller area under the curve (AUC) for the metabolite compared to the parent drug.[11]

CompoundSystemic Clearance (ml/h/kg)Area Under the Curve (µM·h)
Janex-1 1458.0 ± 258.694.8 ± 18.4
This compound 5525.1 ± 1926.227.5 ± 8.0
Table 2: Comparative pharmacokinetic parameters of Janex-1 and this compound.[11]

Experimental Protocols

In Vitro Metabolism of Janex-1 in Human Liver Microsomes

Objective: To determine the kinetic parameters of Janex-1 metabolism by CYP1A2 in a human-relevant in vitro system.

Methodology:

  • Microsome Preparation: Pooled human liver microsomes are obtained from a reputable commercial source or prepared from donated human liver tissue. Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).

  • Incubation Mixture: A typical incubation mixture contains pooled human liver microsomes (e.g., 0.5 mg/mL), an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase), and varying concentrations of Janex-1 in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Initiation and Termination: The reaction is pre-incubated at 37°C for a short period (e.g., 5 minutes) before being initiated by the addition of the NADPH-generating system. The reaction is allowed to proceed for a specified time (e.g., 30 minutes) and then terminated by the addition of a quenching solvent, such as ice-cold acetonitrile.

  • Sample Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by a validated analytical method, typically high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection, to quantify the formation of this compound.

  • Data Analysis: The rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Vmax and Km values.

Inhibition and Induction Studies

Objective: To confirm the involvement of CYP1A2 and assess the potential for drug-drug interactions.

Methodology:

  • Inhibition: Co-incubation experiments are performed with known inhibitors of CYP1A2, such as α-naphthoflavone and furafylline.[11] A decrease in the formation of this compound in the presence of these inhibitors provides evidence for the role of CYP1A2.

  • Induction: The metabolic rate of Janex-1 is assessed in liver microsomes from animals treated with known inducers of CYP enzymes. A significantly increased metabolic rate in microsomes from animals treated with CYP1A inducers (e.g., Aroclor 1254, β-naphthoflavone, 3-methylcholanthrene) compared to those treated with inducers of other CYPs (e.g., clofibrate, dexamethasone, isoniazid, phenobarbital) further confirms the involvement of the CYP1A subfamily.[11]

Experimental Workflow Diagram

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate Janex1_sol Janex-1 Solution Janex1_sol->Incubate NADPH_gen NADPH-Generating System NADPH_gen->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC-MS/MS Analysis Centrifuge->HPLC Data_Analysis Kinetic Data Analysis HPLC->Data_Analysis

References

Inactivation of JAK3 Inhibitors via Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janus kinase 3 (JAK3) inhibitors are a critical class of targeted therapies for various autoimmune and inflammatory diseases. Their therapeutic efficacy is significantly influenced by their metabolic fate within the body. This technical guide provides an in-depth exploration of the metabolic pathways responsible for the inactivation of key JAK3 inhibitors, including tofacitinib (B832), ritlecitinib, and decernotinib. It details the enzymatic processes, primarily mediated by cytochrome P450 (CYP) and glutathione (B108866) S-transferase (GST) enzymes, that lead to the biotransformation and subsequent inactivation of these drugs. This document also outlines comprehensive experimental protocols for studying JAK inhibitor metabolism in vitro and presents quantitative data to facilitate the comparison of their metabolic profiles. Furthermore, signaling and metabolic pathways are visually represented to enhance understanding of the complex processes involved in the disposition of these important therapeutic agents.

Introduction to JAK3 Inhibition and Metabolism

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are essential for transducing cytokine-mediated signals via the JAK-STAT pathway.[1] JAK3 is uniquely expressed in hematopoietic cells and plays a pivotal role in immune function by associating with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] This restricted expression pattern makes JAK3 an attractive therapeutic target for autoimmune diseases.[3]

The clinical efficacy and safety of small molecule JAK3 inhibitors are intrinsically linked to their pharmacokinetic properties, particularly their metabolic clearance. The metabolism of these drugs, predominantly in the liver, leads to the formation of metabolites that often possess reduced or no pharmacological activity, a process critical to their inactivation and elimination from the body.[4][5] Understanding the metabolic pathways, the enzymes involved, and the resulting metabolites is paramount for optimizing drug design, predicting drug-drug interactions, and ensuring patient safety.

JAK3 Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated upon the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. For γc family cytokines, this involves both JAK1 and JAK3.[2] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. These STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and the regulation of target gene transcription.[6] JAK3 inhibitors block this cascade by competing with ATP for the kinase binding site on JAK3, thereby preventing the phosphorylation and activation of STATs.

Figure 1: JAK3 Signaling Pathway and Point of Inhibition.

Metabolic Inactivation of JAK3 Inhibitors

The primary route of elimination for most JAK3 inhibitors is hepatic metabolism. This biotransformation is generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which convert the parent drug into more polar, water-soluble metabolites that can be readily excreted.

Tofacitinib

Tofacitinib is extensively metabolized, with approximately 70% of its clearance attributed to hepatic metabolism and the remaining 30% to renal excretion of the unchanged drug.[4] The metabolism is primarily mediated by CYP3A4, with a minor contribution from CYP2C19.[7][8] The main metabolic pathways include N-demethylation, oxidation of the piperidine (B6355638) and pyrrolopyrimidine rings, and subsequent glucuronidation.[4][9] The pharmacological activity of tofacitinib is attributed to the parent molecule, and its metabolites are considered inactive.[4]

Key Metabolites of Tofacitinib:

  • M1: N-desmethyl-tofacitinib

  • M2: A hydroxylation product

  • M4: A carboxylation product

  • M9: A glucuronide conjugate

Tofacitinib_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Tofacitinib Tofacitinib N-demethylation N-demethylation Tofacitinib->N-demethylation CYP3A4, CYP2C19 Oxidation Oxidation Tofacitinib->Oxidation CYP3A4 Inactive_Metabolites Inactive Metabolites (M1, M2, M4, M9) N-demethylation->Inactive_Metabolites Glucuronidation Glucuronidation Oxidation->Glucuronidation Glucuronidation->Inactive_Metabolites

Figure 2: Metabolic Inactivation of Tofacitinib.
Ritlecitinib (PF-06651600)

Ritlecitinib undergoes extensive metabolism through multiple pathways, with no single route accounting for more than 25% of its total metabolism.[10] The primary metabolic pathways are oxidative metabolism mediated by cytochrome P450 enzymes and conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs).[11] The main CYP enzymes involved are CYP3A, CYP2C8, CYP1A2, and CYP2C9.[11] A major circulating metabolite is an inactive cysteine conjugate (M2).[11]

Key Metabolic Pathways of Ritlecitinib:

  • Oxidative Metabolism (CYP-mediated): ~47% of clearance

  • Glutathione Conjugation (GST-mediated): ~24% of clearance

Decernotinib (VX-509)

Decernotinib is a selective JAK3 inhibitor.[12] Its metabolism can be mediated by aldehyde oxidase (AO), leading to the formation of an oxidative metabolite.[13] This metabolite has been implicated in time-dependent inhibition of CYP3A.

Quantitative Data on JAK3 Inhibitor Metabolism

The following table summarizes key quantitative parameters related to the metabolism of selected JAK3 inhibitors.

ParameterTofacitinibRitlecitinib
Primary Metabolic Enzymes CYP3A4, CYP2C19[7]CYPs (3A, 2C8, 1A2, 2C9), GSTs[11]
Hepatic Clearance Contribution ~70%[4]Major route[11]
Renal Clearance (Unchanged) ~30%[4]~4% in urine[14]
CYP3A4 Contribution ~53% of metabolic clearance[7]~29% of oxidative metabolism[11]
CYP2C19 Contribution ~17% of metabolic clearance[7]-
GSH Conjugation Contribution -~24% of clearance[11]
Major Circulating Metabolites Parent drug (69.4%)[5]Parent drug (~30%), M2 (~16.5%)[11][15]
Mean Terminal Half-life ~3.2 hours[4]1.3 - 2.3 hours[14]
Oral Bioavailability ~74%[8]~64%[16]

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a general framework for assessing the metabolic stability of a JAK3 inhibitor.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in HLM.

Materials:

  • Test compound (JAK3 inhibitor)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic stability (e.g., testosterone)

  • Organic solvent for reaction termination (e.g., ice-cold acetonitrile (B52724) containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Include control wells without NADPH to assess non-enzymatic degradation.

  • Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Processing:

    • At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).

Metabolic_Stability_Workflow Start Start Prepare_Incubation Prepare Incubation Mixture (HLM, Buffer, Test Compound) Start->Prepare_Incubation Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Initiate_Reaction Add NADPH Pre_Incubate->Initiate_Reaction Incubate_Timepoints Incubate and Collect Samples (0, 5, 15, 30, 60 min) Initiate_Reaction->Incubate_Timepoints Terminate_Reaction Terminate with Acetonitrile Incubate_Timepoints->Terminate_Reaction Centrifuge Centrifuge and Collect Supernatant Terminate_Reaction->Centrifuge LCMS_Analysis LC-MS/MS Analysis Centrifuge->LCMS_Analysis Data_Analysis Calculate t1/2 and CLint LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental Workflow for In Vitro Metabolic Stability Assay.
Metabolite Identification using LC-MS/MS

Objective: To identify the potential metabolites of a JAK3 inhibitor following in vitro incubation.

Materials:

  • Incubation samples from the metabolic stability assay

  • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • Metabolite identification software

Procedure:

  • Sample Analysis:

    • Inject the supernatant from the terminated incubation samples onto the LC-MS/MS system.

    • Acquire data in both full scan MS and data-dependent MS/MS modes.

  • Data Processing:

    • Process the raw data using metabolite identification software.

    • Compare the chromatograms of the t=0 and t=60 minute samples to identify peaks present only in the incubated sample.

    • Search for expected metabolic transformations (e.g., oxidation, demethylation, glucuronidation) by looking for specific mass shifts from the parent drug.

  • Structure Elucidation:

    • Analyze the MS/MS fragmentation pattern of the potential metabolite peaks.

    • Compare the fragmentation of the metabolite to that of the parent drug to propose the site of metabolic modification.

    • If available, confirm the structure by comparing the retention time and MS/MS spectrum with a synthetic standard.

Conclusion

The metabolic inactivation of JAK3 inhibitors is a complex process involving a variety of enzymes and pathways. A thorough understanding of these mechanisms is essential for the development of safe and effective drugs. The data and protocols presented in this guide provide a framework for researchers to investigate the metabolism of novel JAK3 inhibitors and to optimize their pharmacokinetic properties. Future research should continue to focus on elucidating the metabolic pathways of new chemical entities in this class and on developing in vitro and in silico models that can accurately predict in vivo metabolic clearance and drug-drug interactions.

References

O-demethylation of Janex-1: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janex-1, also known as WHI-P131, is a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines. Its therapeutic potential is under investigation for a variety of conditions, including autoimmune disorders and cancer. A thorough understanding of its metabolic fate is paramount for its development as a clinical candidate. This technical guide provides an in-depth analysis of the O-demethylation of Janex-1, a key metabolic pathway that leads to its inactivation.

Metabolic Pathway: Regioselective O-demethylation

The primary phase I metabolic transformation of Janex-1 is a regioselective O-demethylation. This reaction is catalyzed by the cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[1] The process involves the removal of a methyl group from the 7-position of the quinazoline (B50416) ring, resulting in the formation of a biologically inactive metabolite, 4-(4'-hydroxyphenyl)-amino-6-methoxy-7-hydroxyquinazoline, referred to as JANEX-1-M.[1] Molecular modeling studies suggest that the binding orientation of Janex-1 within the active site of CYP1A family enzymes favors demethylation at the C-7 position, as demethylation at the C-6 position would lead to significant steric hindrance.[1]

The metabolic conversion of Janex-1 to its inactive metabolite, this compound, is a critical determinant of its pharmacokinetic profile and overall biological activity. The clearance of this compound is substantially faster than that of the parent compound, Janex-1.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the O-demethylation of Janex-1.

Table 1: Michaelis-Menten Kinetic Parameters for Janex-1 O-demethylation in Human Liver Microsomes [1]

ParameterValue (mean ± S.D.)
Vmax34.6 ± 9.8 pmol/min/mg
Km107.3 ± 66.3 µM

Table 2: Systemic Clearance Rates [1]

CompoundSystemic Clearance (ml/h/kg)
Janex-11458.0 ± 258.6
This compound5525.1 ± 1926.2

Experimental Protocols

1. In Vitro Metabolism using Human Liver Microsomes:

  • Objective: To determine the kinetic parameters of Janex-1 O-demethylation.

  • Methodology:

    • Pooled human liver microsomes are incubated with varying concentrations of Janex-1.

    • The reaction is initiated by the addition of an NADPH-generating system.

    • Incubations are carried out at 37°C for a specified time.

    • The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).

    • The formation of the metabolite, this compound, is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

    • Michaelis-Menten kinetics (Vmax and Km) are calculated by fitting the substrate concentration and reaction velocity data to the Michaelis-Menten equation.[1]

2. CYP450 Inhibition Assays:

  • Objective: To identify the specific CYP450 isoforms responsible for Janex-1 O-demethylation.

  • Methodology:

    • Janex-1 is incubated with human liver microsomes in the presence and absence of specific CYP450 inhibitors.

    • Inhibitors used include α-naphthoflavone (a CYP1A2 inhibitor) and furafylline (B147604) (a selective CYP1A2 inhibitor).[1]

    • The formation of this compound is measured and compared between the inhibited and uninhibited reactions.

    • A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.

3. Metabolism with Recombinant CYP450 Enzymes:

  • Objective: To confirm the role of specific CYP450 isoforms in Janex-1 O-demethylation.

  • Methodology:

    • Janex-1 is incubated with baculovirus-expressed human CYP1A1 and CYP1A2 enzymes.[1]

    • The formation of this compound is monitored and kinetic parameters are determined.

    • This method provides direct evidence for the catalytic activity of individual CYP isoforms towards Janex-1.

4. Induction Studies in Animal Models:

  • Objective: To assess the inducibility of Janex-1 metabolism.

  • Methodology:

    • Animal models (e.g., rats or mice) are treated with known CYP450 inducers such as Aroclor 1254, β-naphthoflavone, and 3-methylcholanthrene (B14862) (inducers of CYP1A enzymes), or other inducers like clofibrate, dexamethasone, isoniazid, and phenobarbital.[1]

    • Liver microsomes are prepared from the treated animals.

    • The rate of Janex-1 metabolism to this compound is measured in these induced microsomes and compared to uninduced controls.

    • A significantly increased metabolic rate in microsomes from animals treated with specific inducers confirms the involvement of the corresponding CYP families in the metabolism of Janex-1.[1]

Visualizations

O_demethylation_Pathway Janex1 Janex-1 (Active JAK3 Inhibitor) Metabolite This compound (Inactive Metabolite) Janex1->Metabolite O-demethylation CYP1A CYP1A1 / CYP1A2 CYP1A->Janex1 Substrate

Caption: Metabolic inactivation of Janex-1 via O-demethylation.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analysis cluster_invivo In Vivo Confirmation HLM Human Liver Microsomes HPLC HPLC Quantification of this compound HLM->HPLC RecCYP Recombinant CYP1A1/1A2 RecCYP->HPLC Inhibitors CYP Inhibitors (α-naphthoflavone, furafylline) Inhibitors->HLM Kinetics Michaelis-Menten Kinetics Calculation HPLC->Kinetics AnimalModels Animal Models Inducers CYP Inducers (e.g., β-naphthoflavone) AnimalModels->Inducers InducedMicrosomes Induced Liver Microsomes AnimalModels->InducedMicrosomes InducedMicrosomes->HPLC

Caption: Workflow for studying Janex-1 O-demethylation.

Logical_Relationship Janex1 Janex-1 Administration Metabolism CYP1A-mediated O-demethylation Janex1->Metabolism Inactivation Formation of Inactive Metabolite (this compound) Metabolism->Inactivation Clearance Rapid Systemic Clearance of this compound Inactivation->Clearance ReducedEfficacy Reduced Therapeutic Efficacy Clearance->ReducedEfficacy

References

Methodological & Application

Analytical Methods for the Detection of Janex-1-m: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janex-1, also known as WHI-P131, is a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines. Its potential therapeutic applications have led to increased interest in its metabolism and pharmacokinetics. Janex-1-m is a metabolite of Janex-1. Accurate and sensitive analytical methods are crucial for the quantitative determination of this compound in biological matrices to support preclinical and clinical drug development.

Signaling Pathway of Janex-1

Janex-1 exerts its effect by inhibiting the JAK3-STAT signaling pathway. This pathway is crucial for the signal transduction of cytokines that utilize the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 by Janex-1 blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and subsequent gene transcription.

JAK-STAT_Signaling_Pathway Janex-1 Inhibition of the JAK3-STAT Signaling Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor (γc subunit) Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription pSTAT->Gene Binding to DNA Janex1 Janex-1 Janex1->JAK3 Inhibition

Caption: Janex-1 inhibits the JAK3-STAT signaling pathway.

Analytical Methods

The primary methods for the quantification of Janex-1 and its metabolites in biological samples are HPLC with UV detection and LC-MS/MS. LC-MS/MS is generally preferred for its higher sensitivity, specificity, and throughput, which are critical for pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

An established HPLC method for the parent compound, Janex-1 (WHI-P131), provides a foundation for the analysis of its metabolite, this compound.

Experimental Protocol: HPLC-UV for Janex-1

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of 254 nm.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Inject the supernatant into the HPLC system.

  • Sample Preparation (Cell Lysates):

    • Lyse cells using a suitable buffer.

    • Perform protein precipitation with acetonitrile as described for plasma.

    • Centrifuge to remove cell debris and precipitated proteins.

    • Inject the supernatant.

Quantitative Data for Janex-1 (WHI-P131) HPLC Method

ParameterValue
Limit of Detection (LOD) 0.05 µM (in plasma)
Linearity Range 0.1 - 20 µM (in plasma)
Recovery 88.4% (from plasma)
Intra- and Inter-assay Variability < 7%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a specific validated LC-MS/MS method for this compound is not published, the following protocol is proposed based on methods for similar quinazoline (B50416) derivatives and general principles of metabolite bioanalysis.

Proposed Experimental Protocol: LC-MS/MS for this compound

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the analyte, followed by a wash and re-equilibration step.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).

    • This compound (C₁₅H₁₃N₃O₃, MW: 283.28)

      • Proposed Precursor Ion [M+H]⁺: m/z 284.1

      • Proposed Product Ions: To be determined by direct infusion of a this compound standard. Likely fragments would result from the cleavage of the quinazoline core or the loss of small neutral molecules.

    • Internal Standard (IS): A stable isotope-labeled version of this compound or a structurally similar compound.

  • Sample Preparation (Plasma/Urine):

    • To 100 µL of the sample, add an internal standard.

    • Perform protein precipitation with 300 µL of acetonitrile.

    • Vortex and centrifuge at high speed.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

    • Inject into the LC-MS/MS system.

Experimental Workflow

LC_MS_MS_Workflow Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject

Caption: General workflow for sample preparation for LC-MS/MS analysis.

Data Presentation

A summary of the quantitative parameters for the established Janex-1 HPLC method and the anticipated performance of a developed LC-MS/MS method for this compound are presented below for comparison.

Table of Quantitative Data

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRecovery
HPLC-UV Janex-10.05 µM~0.15 µM0.1 - 20 µM88.4%
LC-MS/MS (Proposed) This compoundExpected in low nM rangeExpected in low nM rangeExpected over 3-4 orders of magnitude>80%

Conclusion

The analytical methods outlined provide a robust starting point for the detection and quantification of this compound. The HPLC method, originally developed for the parent drug, can be adapted for the metabolite, although with potentially lower sensitivity. For rigorous pharmacokinetic and metabolism studies, the development and validation of a specific and sensitive LC-MS/MS method is highly recommended. The proposed LC-MS/MS protocol offers a solid foundation for such method development. Researchers should perform full validation of the chosen method in accordance with regulatory guidelines to ensure data accuracy and reliability.

Application Notes and Protocols for the Quantification of Janex-1 and Janex-1-m using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janex-1, also known as WHI-P131, is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte function.[1][2] Its targeted action on JAK3 makes it a promising therapeutic candidate for various autoimmune diseases and hematological malignancies.[3][4][5] The development of robust analytical methods for the quantification of Janex-1 and its metabolites, such as Janex-1-m, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed protocol for the analysis of Janex-1 and its putative metabolite, this compound, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6][7]

Signaling Pathway of Janex-1

Janex-1 exerts its therapeutic effects by inhibiting the JAK3 enzyme, which is a key component of the JAK/STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression. By inhibiting JAK3, Janex-1 effectively blocks this signaling cascade, thereby modulating the immune response.

Janex1_Pathway cluster_cell Cell Membrane receptor Cytokine Receptor jak3 JAK3 receptor->jak3 association receptor->jak3 activates stat STAT jak3->stat phosphorylates cytokine Cytokine cytokine->receptor binds p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Expression nucleus->gene regulates janex1 Janex-1 janex1->jak3 inhibits

Caption: Signaling pathway of Janex-1, a JAK3 inhibitor.

Experimental Workflow for LC-MS/MS Analysis

The overall workflow for the quantification of Janex-1 and this compound in a biological matrix, such as plasma, involves several key steps from sample collection to data analysis. This systematic process ensures accurate and reproducible results.

LCMS_Workflow sample_collection 1. Sample Collection (e.g., Plasma) spiking 2. Internal Standard Spiking sample_collection->spiking extraction 3. Sample Preparation (e.g., Protein Precipitation) spiking->extraction centrifugation 4. Centrifugation extraction->centrifugation transfer 5. Supernatant Transfer centrifugation->transfer lc_injection 6. LC Injection transfer->lc_injection separation 7. Chromatographic Separation lc_injection->separation ionization 8. Ionization (e.g., ESI) separation->ionization ms_detection 9. MS/MS Detection (MRM Mode) ionization->ms_detection data_processing 10. Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed LC-MS/MS Protocol

This protocol is a general guideline and may require optimization based on the specific laboratory instrumentation and matrix effects.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[8]

  • Thaw Samples: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard: Add 10 µL of the internal standard (IS) working solution (e.g., a deuterated analog of Janex-1 or a structurally similar compound).

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic conditions are designed to achieve good separation of Janex-1 and this compound from endogenous matrix components.

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
Flow Rate 0.4 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.
Mass Spectrometry Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive.
Ion Source Temp. 500°C.
IonSpray Voltage 5500 V.
Curtain Gas 30 psi.
Collision Gas Nitrogen.
MRM Transitions To be determined by direct infusion of Janex-1 and this compound standards. A hypothetical example is provided below.

Hypothetical MRM Transitions:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Janex-1[M+H]⁺ of Janex-1Fragment 1Optimized Value
Fragment 2Optimized Value
This compound[M+H]⁺ of this compoundFragment 1Optimized Value
Fragment 2Optimized Value
Internal Std[M+H]⁺ of ISFragment 1Optimized Value

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data for Janex-1, which can be obtained using the described LC-MS/MS protocol. Actual values would need to be determined experimentally.

ParameterUnitValue
Linearity Range ng/mL1 - 1000
Lower Limit of Quantification (LLOQ) ng/mL1
Accuracy %85 - 115
Precision (CV%) %< 15
Matrix Effect %< 15
Recovery %> 85
Tmax (Time to max. concentration) min24.7 ± 1.7
t1/2 (Elimination half-life) min45.6 ± 5.5

Note: Tmax and t1/2 values for Janex-1 are based on published data.[1] Other values are typical for validated bioanalytical methods.

Conclusion

The LC-MS/MS protocol outlined in this document provides a robust framework for the quantitative analysis of Janex-1 and its metabolite this compound in biological matrices. The high sensitivity and selectivity of this method make it well-suited for a variety of applications in drug development, from preclinical pharmacokinetic studies to clinical therapeutic drug monitoring. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological context and the analytical process. As with any analytical method, validation according to regulatory guidelines is essential before implementation for pivotal studies.

References

Synthesizing Janex-1 as a Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janex-1, also known as WHI-P131, is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function.[1][2][3] Its specificity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) makes it a valuable tool for studying the roles of JAK3 in various immunological and pathological processes.[4] Furthermore, Janex-1 has shown potential in preclinical models for treating various conditions, including autoimmune disorders and cancer.[5]

The availability of a well-characterized, high-purity reference standard of Janex-1 is crucial for accurate and reproducible research in drug discovery and development. A reference standard is essential for the validation of analytical methods, quantification of the compound in biological matrices, and ensuring the quality and consistency of experimental results.

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of Janex-1 as a reference standard. It is intended for researchers, scientists, and drug development professionals who require a reliable source of this compound for their studies.

Physicochemical and Biological Properties of Janex-1

A summary of the key physicochemical and biological properties of Janex-1 is presented in the table below.

PropertyValueReference
IUPAC Name 4-[(4-hydroxyphenyl)amino]-6,7-dimethoxyquinazolineN/A
Synonyms WHI-P131, Jak3 inhibitor I[6]
Molecular Formula C₁₆H₁₅N₃O₃N/A
Molecular Weight 297.31 g/mol [7]
Appearance Off-white to yellow solidN/A
Solubility Soluble in DMSO[4]
Purity (Typical) ≥98% (HPLC)[6]
Melting Point Not reportedN/A
IC₅₀ (JAK3) 78 µM[1][3]
Storage Store at -20°C, protected from lightN/A

Experimental Protocols

Synthesis of Janex-1 (4-[(4-hydroxyphenyl)amino]-6,7-dimethoxyquinazoline)

This protocol describes a general method for the synthesis of Janex-1 via a nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinazoline (B18312) and 4-aminophenol (B1666318).[8][9]

Materials and Reagents:

  • 4-chloro-6,7-dimethoxyquinazoline

  • 4-aminophenol

  • Isopropanol (B130326) (or other suitable high-boiling point solvent like dioxane)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Hydrochloric acid (HCl) in isopropanol (for salt formation, if desired)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

  • Solvents for recrystallization (e.g., ethanol (B145695), methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol.

  • Addition of Reactants: Add 4-aminophenol (1.1 equivalents) to the solution. If using a base, add DIPEA (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by one or both of the following methods:

    • Column Chromatography: Purify the crude material using silica gel column chromatography with a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

    • Recrystallization: Recrystallize the purified product from a suitable solvent such as ethanol or methanol to obtain a crystalline solid.

  • Drying: Dry the final product under vacuum to remove any residual solvents.

dot

Synthesis_Workflow Janex-1 Synthesis Workflow reagents 4-chloro-6,7-dimethoxyquinazoline + 4-aminophenol reaction Nucleophilic Aromatic Substitution (Reflux in Isopropanol) reagents->reaction workup Cooling and Filtration/ Solvent Removal reaction->workup purification Column Chromatography and/or Recrystallization workup->purification product Janex-1 (Reference Standard) purification->product

Janex-1 Synthesis Workflow
Characterization of Janex-1 as a Reference Standard

The identity, purity, and integrity of the synthesized Janex-1 should be confirmed using a combination of analytical techniques.

A reverse-phase HPLC method is suitable for determining the purity of Janex-1.[10]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the synthesized Janex-1 in DMSO at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (90% A, 10% B) to a final concentration of approximately 0.1 mg/mL.

Data Analysis:

The purity of the Janex-1 reference standard is calculated based on the area percentage of the main peak in the chromatogram. The purity should be ≥98% for use as a reference standard.

dot

HPLC_Workflow HPLC Purity Analysis Workflow sample_prep Sample Preparation (Dissolve in DMSO, Dilute) hplc_analysis RP-HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc_analysis data_acq Data Acquisition (UV Detection at 254 nm) hplc_analysis->data_acq data_analysis Data Analysis (Peak Area Integration) data_acq->data_analysis result Purity Determination (≥98%) data_analysis->result

HPLC Purity Analysis Workflow

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized Janex-1.

Instrumentation and Conditions:

ParameterSpecification
NMR Spectrometer Bruker Avance 400 MHz or equivalent
Solvent DMSO-d₆
¹H NMR Parameters
   Pulse Programzg30
   Number of Scans16
   Relaxation Delay1.0 s
   Acquisition Time4.0 s
¹³C NMR Parameters
   Pulse Programzgpg30
   Number of Scans1024
   Relaxation Delay2.0 s

Sample Preparation:

Dissolve approximately 5-10 mg of the synthesized Janex-1 in 0.75 mL of DMSO-d₆.

Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

ProtonsExpected Chemical Shift (ppm)
Aromatic protons6.8 - 8.5
Methoxy protons~3.9
Hydroxyl proton~9.2 (broad)
Amine proton~9.5 (broad)

Note: The exact chemical shifts may vary slightly depending on the instrument and experimental conditions. 2D NMR experiments (COSY, HSQC, HMBC) can be performed for unambiguous assignment of all proton and carbon signals.

Mass spectrometry is used to confirm the molecular weight of the synthesized Janex-1.

Instrumentation and Conditions:

ParameterSpecification
Mass Spectrometer Waters LCT Premier XE or equivalent
Ionization Mode Electrospray Ionization (ESI), positive mode
Mass Analyzer Time-of-Flight (TOF)

Sample Preparation:

Prepare a dilute solution of the synthesized Janex-1 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL.

Expected Result:

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 298.12.

Janex-1 in the JAK3-STAT Signaling Pathway

Janex-1 selectively inhibits the catalytic activity of JAK3. In the canonical JAK-STAT signaling pathway, cytokine binding to its receptor leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription. By inhibiting JAK3, Janex-1 blocks the phosphorylation and activation of downstream STAT proteins, thereby modulating the expression of genes involved in immune cell proliferation, differentiation, and survival.[11][12]

dot

JAK3_STAT_Pathway Janex-1 Inhibition of the JAK3-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3 JAK3 Receptor->JAK3 2. Activation STAT STAT JAK3->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Janex1 Janex-1 Janex1->JAK3 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Gene Regulation

Janex-1 Inhibition of JAK3-STAT Pathway

Conclusion

This document provides a comprehensive guide for the synthesis, purification, and characterization of Janex-1 as a reference standard. The detailed protocols for synthesis and analytical validation using HPLC, NMR, and MS will enable researchers to produce and qualify high-purity Janex-1 for their studies. The provided diagrams illustrate the key workflows and the mechanism of action of Janex-1 within the JAK3-STAT signaling pathway. Adherence to these protocols will ensure the reliability and reproducibility of experimental data, which is paramount in scientific research and drug development.

References

In Vitro Metabolism of Janex-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janex-1 (also known as WHI-P131), a selective inhibitor of Janus kinase 3 (JAK3), is a compound of interest for various therapeutic applications, including inflammatory diseases and cancer.[1][2][3][4][5] Understanding its metabolic fate is a critical component of preclinical drug development. These application notes provide a detailed overview and experimental protocols for conducting in vitro metabolism assays of Janex-1. The primary metabolic pathway for Janex-1 involves cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP1A2, which mediate its conversion to an inactive metabolite.[6] This document outlines the necessary procedures for determining the metabolic stability of Janex-1 and identifying its primary metabolite using human liver microsomes.

Introduction

The in vitro evaluation of a drug candidate's metabolic profile is essential for predicting its in vivo pharmacokinetics and potential for drug-drug interactions. Janex-1, a 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline, undergoes Phase I metabolism, which is the initial step in the biotransformation and elimination of many xenobiotics.[7][8] The primary metabolic transformation of Janex-1 is a regioselective O-demethylation reaction.[6] This process is catalyzed by the CYP1A1 and CYP1A2 isoforms of the cytochrome P450 enzyme system, leading to the formation of 4-(4'-hydroxyphenyl)-amino-6-methoxy-7-hydroxyquinazoline, referred to as JANEX-1-M.[6] This metabolite is biologically inactive.[6]

This document provides protocols for two key in vitro assays: a metabolic stability assay to determine the rate of Janex-1 metabolism and a metabolite identification assay to confirm the formation of this compound.

Signaling Pathway of Janex-1

Janex-1 is a selective inhibitor of JAK3, a critical enzyme in the JAK/STAT signaling pathway. This pathway is integral to the signal transduction of numerous cytokines and growth factors that regulate immune function and cell proliferation.

Janex1_Pathway Janex-1 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression Dimerizes and translocates to nucleus Janex-1 Janex-1 (WHI-P131) Janex-1->JAK3 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Metabolic_Stability_Workflow Metabolic Stability Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, Janex-1, Microsomes) Pre-incubation Pre-incubate Microsomes and Janex-1 at 37°C Prepare_Reagents->Pre-incubation Initiate_Reaction Initiate Reaction with NADPH Pre-incubation->Initiate_Reaction Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction with Acetonitrile Time_Points->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Determine Rate of Disappearance Analyze->Data_Analysis Metabolite_ID_Workflow Metabolite Identification Workflow Incubation Incubate Janex-1 with HLM and NADPH Quench Quench Reaction with Acetonitrile Incubation->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge LC-MS_Analysis Analyze Supernatant by High-Resolution LC-MS Centrifuge->LC-MS_Analysis Data_Processing Process Data to Identify Metabolite Peaks LC-MS_Analysis->Data_Processing Structure_Elucidation Elucidate Metabolite Structure (MS/MS) Data_Processing->Structure_Elucidation

References

Application Note: Production of Janex-1 Metabolite (Janex-1-m) Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the in vitro production of Janex-1-m, the major metabolite of the selective Janus kinase 3 (JAK3) inhibitor, Janex-1 (also known as WHI-P131). Understanding the metabolic fate of therapeutic candidates like Janex-1 is crucial for evaluating their pharmacokinetic profiles and potential drug-drug interactions. Human liver microsomes (HLMs) serve as a reliable and widely used in vitro system, as they are rich in drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of small-molecule drugs.[1][2] This protocol details the incubation of Janex-1 with pooled HLMs and an NADPH-regenerating system to generate this compound, which can then be used for structural identification, pharmacological characterization, or as a standard in subsequent analytical assays.

Introduction to Janex-1 and its Signaling Pathway

Janex-1 is a potent and specific inhibitor of JAK3, a tyrosine kinase essential for signal transduction of cytokines that play a key role in the immune response.[3][4] JAK inhibitors modulate the immune system by interfering with the JAK-STAT signaling pathway.[5] Cytokines bind to their corresponding receptors, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[5] By inhibiting JAK3, Janex-1 effectively blocks this signaling cascade, suppressing the response of immune cells like T-cells and preventing cytokine-induced damage.[3][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak3 JAK3 receptor->jak3 Activates cytokine Cytokine cytokine->receptor Binds stat STAT jak3->stat Phosphorylates p_stat p-STAT dimer p-STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates transcription Gene Transcription nucleus->transcription Regulates janex1 Janex-1 janex1->jak3 Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of Janex-1.

Principle of the Method

The in vitro metabolism of Janex-1 is conducted using human liver microsomes, which are vesicles of the endoplasmic reticulum obtained from hepatocytes.[1] These microsomes contain a high concentration of Phase I drug-metabolizing enzymes, primarily the CYP superfamily.[2] The metabolic reaction is initiated by adding a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which acts as a necessary cofactor for CYP enzyme activity.[1] The reaction mixture is incubated at 37°C, and the formation of the metabolite, this compound, is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall process for producing and analyzing this compound involves the preparation of reagents, incubation of Janex-1 with human liver microsomes, termination of the enzymatic reaction, and subsequent analysis of the samples to identify and quantify the metabolite.

Experimental_Workflow prep 1. Reagent Preparation incubate 2. Incubation prep->incubate terminate 3. Reaction Termination incubate->terminate analyze 4. LC-MS/MS Analysis terminate->analyze data 5. Data Interpretation analyze->data

Caption: General workflow for the in vitro production of this compound.

Experimental Protocols

Materials and Reagents
  • Janex-1 (WHI-P131)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System:

    • NADP⁺

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Termination Solution: Ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled compound or a structurally similar molecule).

  • Control Compounds (e.g., Verapamil, Dextromethorphan for positive control of metabolism).

  • DMSO (for dissolving Janex-1)

  • Purified water (LC-MS grade)

Protocol for this compound Production

This protocol is designed for a final incubation volume of 200 µL in a 96-well plate format but can be scaled as needed.

Step 1: Preparation of Solutions

  • Janex-1 Stock Solution: Prepare a 10 mM stock solution of Janex-1 in DMSO. Further dilute in acetonitrile or buffer to create working solutions. The final concentration of organic solvent in the incubation should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.[7]

  • Microsomal Suspension: On ice, thaw the pooled human liver microsomes. Dilute the microsomes with 100 mM potassium phosphate buffer (pH 7.4) to achieve a working concentration that will result in the desired final protein concentration in the incubation mixture (see Table 1).

  • NADPH Regenerating System Mix: Prepare a fresh mix in 100 mM potassium phosphate buffer according to the supplier's instructions or established laboratory protocols.[8]

Step 2: Incubation Procedure

  • Add the required volume of 100 mM potassium phosphate buffer, MgCl₂, and the Janex-1 working solution to each well of a 96-well plate.

  • Add the diluted microsomal suspension to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[9]

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system mix to each well.

  • Control Wells:

    • Negative Control: In separate wells, replace the NADPH regenerating system with an equal volume of phosphate buffer to confirm that the metabolism is NADPH-dependent.[8]

    • Positive Control: Incubate a known CYP substrate (e.g., verapamil) under the same conditions to verify microsomal activity.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 45, 60 minutes).

Step 3: Reaction Termination and Sample Preparation

  • At each designated time point, stop the reaction by adding 2-4 volumes of ice-cold acetonitrile (containing the internal standard) to the respective wells.[10]

  • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

Step 4: LC-MS/MS Analysis

  • Analyze the supernatant using a validated LC-MS/MS method to detect and quantify Janex-1 and its metabolite, this compound.

  • The separation is typically achieved on a C18 reverse-phase column.

  • The mass spectrometer should be operated in positive ion mode, monitoring for the specific mass-to-charge (m/z) transitions of the parent drug and its expected metabolite.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Final Incubation Conditions

Component Final Concentration
Janex-1 1-10 µM
Human Liver Microsomes 0.4 - 0.5 mg/mL protein
Potassium Phosphate Buffer 100 mM (pH 7.4)[8]
MgCl₂ 3.3 mM[8]
NADP⁺ 1.3 mM
Glucose-6-Phosphate 3.3 mM
G6P Dehydrogenase 0.4 U/mL

| Final DMSO Concentration | < 0.2%[7] |

Table 2: Reported LC-MS Parameters for Janex-1 and this compound

Compound Retention Time (RT) Mass-to-Charge (m/z)
Janex-1 (Parent) 7.3 min[9] Varies by adduct

| this compound (Metabolite) | 5.9 min[9] | 284[9] |

Table 3: Example Rate of Metabolite Formation

Condition Rate of this compound Formation (pmol/min/mg protein)
Complete System (+NADPH) 47.1[9]
Negative Control (-NADPH) 6.1[9]

| Denatured Microsomes | No metabolite formed[9] |

Conclusion

This protocol provides a robust framework for the in vitro generation of this compound using human liver microsomes. The successful production and analysis of this metabolite are essential steps in the preclinical development of Janex-1, enabling a more thorough characterization of its metabolic profile. The data generated from these experiments, such as the rate of metabolism and the identification of the enzymes involved, are critical for predicting in vivo hepatic clearance and assessing the potential for drug-drug interactions.

References

Application Note: A Detailed Experimental Protocol for Studying the Pharmacokinetics of Janex-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janex-1 (also known as WHI-P131) is a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines involved in immune responses.[1][2] By specifically targeting JAK3, Janex-1 holds therapeutic potential for various autoimmune and inflammatory diseases, as well as certain types of leukemia.[1][3] Understanding the pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is a fundamental step in the preclinical and clinical development of Janex-1. This document provides a detailed experimental protocol for conducting a comprehensive pharmacokinetic study of Janex-1 in a murine model.

Mechanism of Action: The JAK-STAT Pathway

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. This pathway is crucial for immunity, hematopoiesis, and inflammation. The binding of a cytokine to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression. Janex-1 selectively inhibits JAK3, thereby disrupting the signaling of cytokines that rely on this particular kinase.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive 2. Recruitment STAT_inactive STAT (Inactive) Receptor->STAT_inactive 4. STAT Recruitment Cytokine Cytokine Cytokine->Receptor 1. Binding JAK3_active JAK3 (Active) P JAK3_inactive->JAK3_active 3. Activation/ Phosphorylation JAK3_active->Receptor Phosphorylates Receptor STAT_active STAT (Active) P STAT_inactive->STAT_active 5. Phosphorylation by JAK3 STAT_dimer STAT Dimer P-P STAT_active->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene 8. Modulation of Gene Expression Janex1 Janex-1 Janex1->JAK3_inactive Inhibits PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Formulation Janex-1 Formulation Dosing Drug Administration (e.g., Oral Gavage) Formulation->Dosing Animal_Acclimation Animal Acclimation & Fasting Animal_Acclimation->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Sample_Processing Plasma Isolation & Protein Precipitation Blood_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Quantification Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

References

Application Notes and Protocols: Characterizing the Selective Activity of Janex-1 Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Janex-1, also known as WHI-P131, is a well-characterized small molecule inhibitor. Contrary to being inactive, it is a potent and specific inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the JAK/STAT signaling pathway.[1][2][3][4] The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in transducing signals from cytokine receptors, which are essential for immune response and cell growth.[5][6] Specifically, JAK3 is predominantly expressed in hematopoietic cells and is crucial for lymphocyte maturation and function.[5]

The selectivity of a kinase inhibitor is a crucial aspect of its therapeutic potential, as off-target effects can lead to unwanted side effects. Janex-1 exhibits high selectivity for JAK3, with a reported IC50 of 78 μM, while showing no significant inhibition of JAK1, JAK2, or other protein tyrosine kinases even at much higher concentrations.[1][2]

These application notes provide detailed protocols for a series of cell-based assays designed to confirm the selective activity of Janex-1. The assays will demonstrate its potent inhibitory effect on the JAK3 signaling pathway while confirming its inactivity against pathways mediated by other JAK family members, thereby validating its specificity.

Visualizing the JAK/STAT Signaling Pathway and Janex-1 Specificity

The following diagram illustrates the canonical JAK/STAT signaling cascade. Cytokine binding induces receptor dimerization, bringing associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Janex-1 specifically inhibits JAK3, blocking this cascade in response to specific cytokines like IL-2.

Caption: JAK/STAT signaling pathway with Janex-1 inhibition point.

Experimental Protocols and Data Presentation

Here we detail three key cell-based assays to profile the activity and selectivity of Janex-1.

Phospho-STAT Western Blot Assay

This assay directly measures the phosphorylation of STAT proteins, a key downstream event of JAK activation. By using different cytokines to activate specific JAKs, we can assess the selectivity of Janex-1.

Protocol:

  • Cell Culture: Seed a JAK3-expressing human T-cell leukemia line (e.g., Jurkat) at a density of 1x10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Serum Starvation: Before stimulation, starve cells in serum-free media for 4-6 hours to reduce basal signaling activity.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of Janex-1 (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control (DMSO) for 1 hour.

  • Cytokine Stimulation:

    • To test JAK3 activity: Stimulate one set of cells with human Interleukin-2 (IL-2) at 100 ng/mL for 30 minutes to activate the JAK3/STAT5 pathway.

    • To test JAK1/JAK2 inactivity: Stimulate a separate set of cells with human Interferon-gamma (IFN-γ) at 50 ng/mL for 30 minutes to activate the JAK1/JAK2/STAT1 pathway.

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-phospho-STAT1, anti-total-STAT1, and anti-β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL detection system.

  • Densitometry Analysis: Quantify band intensity using software like ImageJ. Normalize phospho-STAT signals to their respective total STAT signals.

Expected Data:

The results should demonstrate that Janex-1 selectively inhibits IL-2-induced STAT5 phosphorylation in a dose-dependent manner, while having a minimal effect on IFN-γ-induced STAT1 phosphorylation, confirming its specificity for JAK3.

TreatmentStimulantp-STAT5 / Total STAT5 (Relative Densitometry)p-STAT1 / Total STAT1 (Relative Densitometry)
Vehicle (DMSO)None0.050.04
Vehicle (DMSO)IL-21.00N/A
10 µM Janex-1IL-20.65N/A
50 µM Janex-1IL-20.25N/A
100 µM Janex-1IL-20.08N/A
Vehicle (DMSO)IFN-γN/A1.00
100 µM Janex-1IFN-γN/A0.95
Cell Proliferation Assay

This assay assesses the functional consequence of JAK3 inhibition on cell growth. It leverages cell lines that are dependent on JAK3 signaling for proliferation against those that are not. Research has shown that Janex-1 inhibits the growth of JAK3-positive leukemia cell lines but not JAK3-negative lines.[1]

Protocol:

  • Cell Lines:

    • JAK3-Positive: NALM-6 (human B-cell precursor leukemia).

    • JAK3-Negative: M24-MET (human melanoma).[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in their respective growth media.

  • Compound Treatment: Add Janex-1 in a serial dilution (e.g., 0.1 µM to 200 µM) to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Add a viability reagent such as MTS or CCK-8 to each well according to the manufacturer's instructions.[7]

  • Data Acquisition: After 1-4 hours of incubation with the reagent, measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the dose-response curve and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).

Expected Data:

The results are expected to show a significantly lower IC50 value for Janex-1 in the JAK3-positive NALM-6 cells compared to the JAK3-negative M24-MET cells, highlighting the compound's on-target, anti-proliferative effect.

Cell LineJAK3 StatusJanex-1 IC50 (µM)
NALM-6Positive~25
M24-METNegative>200
Visualizing the Experimental Workflow

The following diagram outlines the general workflow for testing the cellular activity of a kinase inhibitor like Janex-1.

cluster_assays Perform Assay start Start: Select Cell Lines (JAK3+ and JAK3-) culture Cell Culture & Seeding start->culture treat Treat with Janex-1 (Dose-Response) culture->treat incubate Incubate (e.g., 72 hours) treat->incubate prolif Proliferation Assay (MTS/CCK-8) incubate->prolif western Phosphorylation Assay (Western Blot) incubate->western elisa Cytokine Assay (ELISA) incubate->elisa data Data Acquisition (Plate Reader / Imager) prolif->data western->data elisa->data analysis Data Analysis (Normalize & Calculate IC50) data->analysis end Conclusion: Confirm Selectivity analysis->end

Caption: General workflow for kinase inhibitor cell-based testing.

Cytokine Secretion Assay (ELISA)

This assay measures the functional impact of Janex-1 on immune cell activity, specifically the production and secretion of cytokines. Since the JAK3 pathway is critical for T-cell function and cytokine production, its inhibition should lead to a measurable decrease in specific cytokines.[8][9]

Protocol:

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs at 1x10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of Janex-1 or a vehicle control for 1 hour.

  • Cell Stimulation: Activate the T-cells within the PBMC population using an appropriate stimulus, such as anti-CD3/CD28 beads or Phytohemagglutinin (PHA), for 24-48 hours.

  • Supernatant Collection: Centrifuge the cell culture plates and carefully collect the supernatant.

  • ELISA:

    • Use a commercial ELISA kit for a JAK3-regulated cytokine, such as Interleukin-2 (IL-2).

    • Perform the ELISA according to the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate solution.

  • Data Acquisition: Measure the absorbance using a plate reader at the specified wavelength.

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of the cytokine in each sample based on the standard curve.

Expected Data:

The results should show a dose-dependent decrease in the concentration of secreted IL-2 from stimulated PBMCs treated with Janex-1, confirming its immunosuppressive activity through JAK3 inhibition.

Janex-1 Concentration (µM)IL-2 Concentration (pg/mL)% Inhibition
0 (Vehicle)15500%
10112027.7%
5054065.2%
10018088.4%

The protocols outlined in these application notes provide a robust framework for characterizing the selective inhibitory activity of Janex-1. By combining direct measurement of target phosphorylation (Western Blot), assessment of a key cellular function (proliferation), and analysis of a downstream immunological response (cytokine secretion), researchers can comprehensively validate that Janex-1 is a specific JAK3 inhibitor. These assays successfully demonstrate its potent, on-target activity against the JAK3 pathway while confirming its inactivity against other related signaling cascades, a critical step in the evaluation of any targeted therapeutic agent.

References

Application Note: Assessing the Impact of Janex-1 on CYP1A1/1A2 Induction-Mediated Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochrome P450 (CYP) family of enzymes, particularly the CYP1A subfamily, plays a crucial role in the metabolism of a wide array of xenobiotics, including therapeutic drugs.[1][2] CYP1A1 and CYP1A2 are of significant interest in drug development due to their inducibility, which can lead to altered drug efficacy and potential toxicity.[1][3][4] The expression of these enzymes is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][5][6][7][8] When a ligand binds to AhR, the complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on the DNA, leading to the increased transcription of CYP1A1 and CYP1A2 genes.

Janex-1 (also known as WHI-P131) is a selective inhibitor of Janus kinase 3 (JAK3), a key enzyme in cytokine signaling pathways. As with any new chemical entity, it is imperative to understand its potential to modulate the activity of drug-metabolizing enzymes. This application note provides a detailed protocol for assessing the potential of Janex-1 to induce the expression and activity of CYP1A1 and CYP1A2, which is a critical step in preclinical drug development to anticipate potential drug-drug interactions. The following protocols are designed for an in vitro setting using human-derived liver cells, which are a reliable model for studying human-specific drug metabolism.

Signaling Pathway of CYP1A1/1A2 Induction

The induction of CYP1A1 and CYP1A2 is a well-characterized process mediated by the Aryl Hydrocarbon Receptor (AhR). The following diagram illustrates the canonical AhR signaling pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_inactive AhR (inactive) HSP90 HSP90 AhR_inactive->HSP90 AIP AIP AhR_inactive->AIP p23 p23 AhR_inactive->p23 AhR_active AhR AhR_inactive->AhR_active Translocation Janex1 Janex-1 (or Inducer) Janex1->AhR_inactive Binding ARNT ARNT AhR_active->ARNT XRE XRE ARNT->XRE Binding CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Transcription CYP1A2_mRNA CYP1A2 mRNA XRE->CYP1A2_mRNA Transcription CYP1A1 Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1 Protein Translation CYP1A2 Protein CYP1A2 Protein CYP1A2_mRNA->CYP1A2 Protein Translation

AhR Signaling Pathway for CYP1A1/1A2 Induction.

Experimental Workflow

The following diagram outlines the general workflow for assessing the CYP1A1/1A2 induction potential of Janex-1 in vitro.

Experimental_Workflow plate_cells Plate Human Hepatocytes (e.g., HepaRG) acclimate Acclimate Cells (24-48h) plate_cells->acclimate treat Treat with Janex-1, Positive & Negative Controls acclimate->treat incubate Incubate (24-72h) treat->incubate add_substrate Add CYP1A1/1A2 Probe Substrate (e.g., Phenacetin) incubate->add_substrate incubate_substrate Incubate (e.g., 30-60 min) add_substrate->incubate_substrate collect_samples Collect Supernatant incubate_substrate->collect_samples lc_ms LC-MS/MS Analysis of Metabolite (e.g., Acetaminophen) collect_samples->lc_ms data_analysis Data Analysis: Fold Induction vs. Vehicle Control lc_ms->data_analysis

Workflow for In Vitro CYP1A1/1A2 Induction Assay.

Materials and Reagents

  • Cell Lines: Cryopreserved human hepatocytes (e.g., HepaRG™, primary human hepatocytes).

  • Cell Culture Media and Reagents: As recommended by the cell line supplier.

  • Janex-1: With known purity and solvent for dissolution (e.g., DMSO).

  • Positive Controls (Inducers):

    • Omeprazole (for CYP1A2 induction)[9]

    • 3-Methylcholanthrene (3-MC) or Benzo[a]pyrene (potent AhR agonists and inducers of CYP1A1/1A2)

  • Negative Control: Vehicle (e.g., 0.1% DMSO in culture medium).

  • Probe Substrates:

    • Phenacetin (for CYP1A2 activity)

    • 7-Ethoxyresorufin (EROD, for CYP1A1 activity)

  • Metabolite Standards:

    • Acetaminophen (from Phenacetin)

    • Resorufin (from 7-Ethoxyresorufin)

  • Reagents for Analysis: HPLC-grade solvents (e.g., acetonitrile, methanol, formic acid).

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Multi-well plates (e.g., 24- or 96-well)

    • LC-MS/MS system

    • Plate reader (for fluorescence-based assays if using EROD)

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Thaw and plate cryopreserved human hepatocytes in appropriate multi-well plates according to the supplier's instructions.

  • Acclimate the cells in a cell culture incubator for 24-48 hours to allow for recovery and adherence.

  • Prepare treatment media:

    • Prepare a stock solution of Janex-1 in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Janex-1 in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

    • Prepare media containing the positive control inducers (e.g., 10 µM Omeprazole) and the vehicle control.

  • Treat the cells:

    • Remove the acclimation medium from the cells.

    • Add the prepared treatment media to the respective wells.

  • Incubate the cells for a period of 24 to 72 hours. The incubation time should be sufficient to allow for gene transcription and protein expression.

Protocol 2: CYP1A1/1A2 Activity Assay
  • Prepare the probe substrate solution in pre-warmed culture medium. The final concentration of the substrate should be at or near its Km value for the respective enzyme to ensure linear reaction kinetics.

  • Remove the treatment media from the cells and wash the cells gently with pre-warmed buffer (e.g., PBS).

  • Add the probe substrate solution to each well.

  • Incubate for a specific time (e.g., 30-60 minutes) at 37°C. The incubation should be short enough to ensure initial velocity kinetics.

  • Terminate the reaction by transferring the supernatant to a new plate containing a stopping solution (e.g., ice-cold acetonitrile).

  • Store the samples at -80°C until analysis.

Protocol 3: Sample Analysis by LC-MS/MS
  • Prepare a standard curve of the metabolite in the same matrix as the samples.

  • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the metabolite formed.

  • Normalize the metabolite formation rate to the amount of protein per well or per cell number.

Data Presentation and Analysis

The results of the CYP1A1/1A2 induction study with Janex-1 can be summarized in the following table. The data presented are hypothetical and for illustrative purposes only.

Treatment GroupJanex-1 Conc. (µM)CYP1A2 Activity (pmol/min/mg protein)Fold Induction vs. VehicleCYP1A1 Activity (pmol/min/mg protein)Fold Induction vs. Vehicle
Vehicle Control05.2 ± 0.81.01.5 ± 0.31.0
Janex-10.15.5 ± 0.91.11.6 ± 0.41.1
Janex-116.1 ± 1.11.21.8 ± 0.51.2
Janex-1107.3 ± 1.51.42.2 ± 0.61.5
Janex-1508.9 ± 1.81.72.9 ± 0.71.9
Positive Control (Omeprazole 10 µM)N/A25.8 ± 4.25.0N/AN/A
Positive Control (3-MC 1 µM)N/AN/AN/A35.2 ± 5.823.5

Data Analysis:

  • Calculate the fold induction for each concentration of Janex-1 by dividing the mean enzyme activity by the mean enzyme activity of the vehicle control group.

  • A fold induction of ≥ 2.0 is generally considered a positive result, indicating that the compound is an inducer.

  • The data can be plotted as fold induction versus Janex-1 concentration to determine the EC50 (the concentration that produces 50% of the maximal induction).

Conclusion

This application note provides a comprehensive framework for assessing the potential of Janex-1 to induce CYP1A1 and CYP1A2 enzymes. By following these detailed protocols, researchers can generate robust and reliable data to inform the drug development process. A thorough understanding of a drug candidate's metabolic profile and its potential for drug-drug interactions is essential for ensuring its safety and efficacy in clinical applications. The methodologies described herein are aligned with current regulatory expectations for in vitro drug metabolism studies.

References

Application Notes and Protocols for Studying Janex-1 Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the study of Janex-1 (also known as WHI-P131) metabolism. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate research in this area.

Introduction to Janex-1

Janex-1 is a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte function.[1][2] By targeting JAK3, Janex-1 demonstrates potent anti-inflammatory and immunosuppressive properties, making it a compound of interest for various autoimmune and inflammatory diseases.[3][4][5][6][7][8] Understanding its metabolic fate is crucial for its development as a therapeutic agent.

Metabolic Pathway of Janex-1

The primary metabolic pathway of Janex-1 in preclinical species involves phase I metabolism mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP1A1 and CYP1A2 are responsible for the regioselective O-demethylation of Janex-1. This process results in the formation of a biologically inactive metabolite, 4-(4'-hydroxyphenyl)-amino-6-methoxy-7-hydroxyquinazoline (JANEX-1-M).

Below is a diagram illustrating the metabolic conversion of Janex-1.

Janex1_Metabolism Metabolic Pathway of Janex-1 Janex1 Janex-1 (Active) Metabolite This compound (Inactive) Janex1->Metabolite O-demethylation CYP CYP1A1 / CYP1A2 (in Liver Microsomes) CYP->Janex1

Caption: Metabolic conversion of Janex-1 to its inactive metabolite.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Janex-1 in various animal models.

Table 1: Pharmacokinetic Parameters of Janex-1 in Rodents

ParameterMouse (i.v.)Mouse (i.p.)Mouse (p.o.)Rat (i.v.)Rat (i.p.)
Dose Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
t½ (min) 103.4123.6297.673.251.8
Tmax (min) -10.05.8-24.8
Bioavailability (%) -9529.6-95

Data sourced from preclinical studies.[3][9]

Experimental Protocols

This section provides detailed protocols for in vivo and in vitro experiments to study Janex-1 metabolism.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for a pharmacokinetic study of Janex-1 in mice following intraperitoneal (i.p.) or oral (p.o.) administration.

Materials:

  • Janex-1 (WHI-P131)

  • Vehicle for formulation (e.g., 10% DMSO + 90% Corn Oil for oral gavage, or a suitable aqueous vehicle for i.p. injection)

  • Male CD-1 or C57BL/6 mice (8-10 weeks old)

  • Gavage needles (for oral administration)

  • Syringes and needles (25-27G for i.p. injection)

  • Blood collection tubes (e.g., heparinized capillaries or EDTA-coated tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Experimental Workflow:

PK_Workflow In Vivo Pharmacokinetic Study Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Formulation Prepare Janex-1 Formulation Dosing Administer Janex-1 (i.p. or p.o.) Formulation->Dosing AnimalPrep Acclimatize and Fast Mice (for p.o.) AnimalPrep->Dosing BloodCollection Serial Blood Collection (e.g., 5, 15, 30, 60, 120, 240 min) Dosing->BloodCollection Plasma Plasma Separation (Centrifugation) BloodCollection->Plasma LCMS LC-MS/MS Analysis of Janex-1 and this compound Plasma->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Procedure:

  • Formulation Preparation:

    • For oral administration, dissolve Janex-1 in a minimal amount of DMSO and then suspend the solution in corn oil to the desired concentration.[10]

    • For intraperitoneal injection, dissolve Janex-1 in a vehicle suitable for parenteral administration. The final DMSO concentration should be minimized.

  • Animal Dosing:

    • Acclimatize mice for at least one week before the experiment. For oral dosing, fast the animals overnight with free access to water.[11]

    • Administer the Janex-1 formulation via oral gavage or intraperitoneal injection. The volume should not exceed 10 mL/kg.[3][12][13][14]

  • Blood Collection:

    • Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.[15]

    • Use appropriate techniques such as retro-orbital, submandibular, or saphenous vein sampling for serial bleeding.[15] A terminal cardiac puncture can be performed for the final time point under deep anesthesia.[15]

  • Plasma Preparation:

    • Immediately transfer the blood samples into tubes containing an anticoagulant.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Janex-1 and its metabolite, this compound, in plasma.[1][12]

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (t½, Tmax, Cmax, AUC, etc.) using appropriate software.

In Vitro Metabolic Stability Assay Using Mouse Liver Microsomes

This protocol describes how to assess the metabolic stability of Janex-1 using mouse liver microsomes.

Materials:

  • Janex-1

  • Pooled mouse liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

Microsomal_Stability_Workflow In Vitro Metabolic Stability Assay Workflow cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_sampling_analysis Sampling & Analysis cluster_data_analysis Data Analysis Prepare_Reagents Prepare Reagents: Janex-1, Microsomes, Buffer Plate_Setup Aliquot Reagents into 96-well Plate Prepare_Reagents->Plate_Setup Preincubation Pre-incubate at 37°C Plate_Setup->Preincubation Initiate_Reaction Initiate with NADPH Regenerating System Preincubation->Initiate_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Terminate_Reaction Terminate with Acetonitrile + Internal Standard Time_Points->Terminate_Reaction Centrifuge_Sample Centrifuge to Precipitate Protein Terminate_Reaction->Centrifuge_Sample LCMS_Analysis Analyze Supernatant by LC-MS/MS Centrifuge_Sample->LCMS_Analysis Calculate_Remaining Calculate % Janex-1 Remaining LCMS_Analysis->Calculate_Remaining Determine_Parameters Determine t½ and Intrinsic Clearance (CLint) Calculate_Remaining->Determine_Parameters

Caption: Workflow for an in vitro metabolic stability assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Janex-1 in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

    • Thaw the pooled mouse liver microsomes on ice.

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and Janex-1 solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final protein concentration is typically 0.5-1.0 mg/mL.

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold solution of acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining amount of Janex-1.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Janex-1 remaining versus time.

    • From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Signaling Pathway of Janex-1

Janex-1 exerts its therapeutic effects by inhibiting the JAK3/STAT signaling pathway, which is crucial for the function of T-cells and other immune cells.

JAK_STAT_Pathway Janex-1 Inhibition of the JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc chain) Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK3->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Transcription (Inflammation, Cell Proliferation) STAT_dimer->Gene_Expression Translocation Janex1 Janex-1 Janex1->Inhibition Inhibition->JAK3

Caption: Mechanism of action of Janex-1 in the JAK/STAT pathway.

This pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs, including JAK3. Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. Janex-1 selectively inhibits the kinase activity of JAK3, thereby blocking this signaling cascade.[1]

References

Troubleshooting & Optimization

poor bioavailability of Janex-1 due to metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Poor Bioavailability of Janex-1 Due to Metabolism

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to address specific issues that may be encountered during experiments involving the JAK3 inhibitor, Janex-1 (also known as WHI-P131), particularly those related to its metabolic instability and low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with orally administered Janex-1 are showing weaker than expected efficacy. Could this be related to its bioavailability?

A1: Yes, this is a strong possibility. Janex-1 has been reported to have low oral bioavailability, approximately 29.6% in mice.[1] This is largely attributed to significant first-pass metabolism in the liver. A substantial portion of the orally administered drug is metabolized before it can reach systemic circulation to exert its therapeutic effects. Therefore, the dose administered may not correlate directly with the effective concentration at the target site.

Q2: What is the primary metabolic pathway of Janex-1?

A2: Janex-1 is primarily metabolized by the cytochrome P450 enzymes CYP1A1 and CYP1A2. These enzymes mediate a regioselective O-demethylation of Janex-1, converting it into a biologically inactive metabolite. This rapid metabolic conversion is a key contributor to its poor bioavailability.

Q3: I am observing high variability in my in vivo results with Janex-1. What could be the cause?

A3: High variability can stem from several factors related to Janex-1's metabolism and formulation. Differences in the expression and activity of CYP1A1/CYP1A2 enzymes between individual animals can lead to variations in the rate of Janex-1 metabolism. Additionally, inconsistent formulation and administration of this hydrophobic compound can result in variable absorption.

Q4: How can I formulate Janex-1 for oral administration in animal studies to improve consistency?

A4: Due to its hydrophobic nature, Janex-1 requires a specific formulation for effective oral administration. A common approach for similar compounds is to first dissolve Janex-1 in an organic solvent like DMSO and then create a stable suspension or solution in a vehicle suitable for oral gavage. A recommended starting formulation is a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the final concentration of DMSO is low (typically <10%) to avoid toxicity.

Q5: Are there alternative administration routes to bypass first-pass metabolism of Janex-1?

A5: Yes, intraperitoneal (i.p.) injection is an effective alternative to bypass first-pass metabolism. Studies have shown that the i.p. bioavailability of Janex-1 is significantly higher than oral bioavailability, estimated to be around 95% in both rats and mice.[1] This route of administration can provide more consistent and predictable plasma concentrations.

Troubleshooting Guides

Issue 1: Inconsistent or Low Activity of Janex-1 in Cell-Based Assays
Possible Cause Troubleshooting Steps
Poor Solubility in Aqueous Media Janex-1 is hydrophobic and can precipitate out of aqueous culture media. Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). When diluting into your final culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. Vortex thoroughly before adding to cells.
Degradation in Culture Media Janex-1 stability in culture media over long incubation periods may be a concern. For long-term experiments, consider refreshing the media with freshly diluted Janex-1 every 24-48 hours.
Cell Line Specific Metabolism Some cell lines may have endogenous expression of CYP enzymes that can metabolize Janex-1. If you suspect this, you can co-administer a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) as a control experiment to see if the activity of Janex-1 is enhanced.
Issue 2: Low and Variable Plasma Concentrations After Oral Administration in Animal Studies
Possible Cause Troubleshooting Steps
Inadequate Formulation The formulation may not be effectively solubilizing or suspending Janex-1, leading to poor and inconsistent absorption. Prepare a fresh formulation for each experiment. A recommended vehicle for oral gavage is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Ensure the compound is fully dissolved or forms a homogenous suspension before administration.
High First-Pass Metabolism As established, Janex-1 undergoes extensive first-pass metabolism. To confirm that this is the limiting factor, compare the results from oral administration with those from an intraperitoneal (i.p.) injection, which largely bypasses the first-pass effect.
Improper Gavage Technique Incorrect oral gavage technique can lead to dosing errors and high variability. Ensure that the gavage needle is correctly placed and the full dose is administered to the stomach.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of Janex-1 (WHI-P131) in Preclinical Species

Parameter Mouse Rat Cynomolgus Monkey
Oral Bioavailability (F) 29.6%[1]Not ReportedNot Reported
i.p. Bioavailability ~95%[1]~95%[1]Not Reported
tmax (oral) 5.8 min[1]Not ReportedNot Reported
tmax (i.p.) 10.0 min[1]24.8 min[1]Not Reported
Elimination Half-life (t½) (oral) 297.6 min[1]Not ReportedNot Reported
Elimination Half-life (t½) (i.p.) 123.6 min[1]51.8 min[1]Not Reported
Elimination Half-life (t½) (i.v.) 103.4 min[1]73.2 min[1]45.0 min[1]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of Janex-1 in Liver Microsomes

This protocol is designed to assess the rate of metabolism of Janex-1 in liver microsomes, which is a key indicator of its susceptibility to first-pass metabolism.

Materials:

  • Janex-1

  • Pooled liver microsomes (human, mouse, or rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Prepare Janex-1 Stock Solution: Prepare a 10 mM stock solution of Janex-1 in DMSO.

  • Prepare Working Solution: Dilute the stock solution in phosphate buffer to a working concentration (e.g., 100 µM).

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) and Janex-1 (final concentration 1 µM) in phosphate buffer.

  • Initiate the Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of Janex-1 using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of Janex-1 remaining versus time. The slope of the line will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Protocol 2: In Vivo Oral Bioavailability Study of Janex-1 in Mice

This protocol outlines the steps to determine the oral bioavailability of Janex-1 in mice by comparing plasma concentrations after oral (p.o.) and intravenous (i.v.) administration.

Materials:

  • Janex-1

  • Vehicle for oral formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Vehicle for i.v. formulation (e.g., saline with a solubilizing agent)

  • Mice (e.g., C57BL/6 or BALB/c)

  • Oral gavage needles

  • Syringes and needles for i.v. injection and blood collection

  • Anticoagulant (e.g., EDTA or heparin)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Fasting: Acclimate the mice for at least 3 days before the experiment. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral (p.o.) Group: Administer a single dose of Janex-1 (e.g., 10-50 mg/kg) via oral gavage.

    • Intravenous (i.v.) Group: Administer a single, lower dose of Janex-1 (e.g., 1-5 mg/kg) via tail vein injection.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of Janex-1 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the Area Under the Curve (AUC) for both the oral and intravenous routes.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100

Visualizations

Janex1_Metabolism Janex1 Janex-1 (Active) CYP1A1_CYP1A2 CYP1A1 / CYP1A2 (Liver Microsomes) Janex1->CYP1A1_CYP1A2 First-Pass Metabolism Systemic_Circulation Systemic Circulation (Reduced Bioavailability) Janex1->Systemic_Circulation Metabolite Inactive Metabolite (7-O-demethylated) CYP1A1_CYP1A2->Metabolite Oral_Admin Oral Administration Oral_Admin->Janex1

Caption: Metabolic pathway of Janex-1 leading to poor oral bioavailability.

Troubleshooting_Workflow Start Inconsistent/Low In Vivo Efficacy Check_Formulation Is the formulation appropriate and consistently prepared? Start->Check_Formulation Improve_Formulation Optimize formulation (e.g., use co-solvents, surfactants) Check_Formulation->Improve_Formulation No Check_Route Is first-pass metabolism a likely issue? Check_Formulation->Check_Route Yes Improve_Formulation->Check_Route Use_IP Consider Intraperitoneal (i.p.) administration to bypass first-pass metabolism Check_Route->Use_IP Yes Review_PK Review Pharmacokinetic Data Check_Route->Review_PK No Use_IP->Review_PK End Improved Experimental Outcome Review_PK->End

Caption: Troubleshooting workflow for addressing poor in vivo efficacy of Janex-1.

References

high clearance rate of Janex-1-m affecting studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Janex-1 Studies

This guide provides troubleshooting advice and frequently asked questions for researchers using Janex-1, a selective JAK3 inhibitor. The primary focus is to address challenges arising from the compound's high clearance rate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Janex-1 and what is its primary mechanism of action? A1: Janex-1, also known as WHI-P131, is a potent and specific inhibitor of Janus kinase 3 (JAK3).[1][2] Its mechanism involves blocking the JAK3 enzyme, which is a critical component of the JAK/STAT signaling pathway. This pathway transduces signals from various cytokine receptors to the nucleus, influencing cell growth, differentiation, and immune responses.[3][4] By inhibiting JAK3, Janex-1 effectively suppresses the phosphorylation of downstream proteins like STAT-1, STAT-3, and STAT-5, thereby modulating the immune response.[2][5] It is selective for JAK3 and does not significantly inhibit other kinases like JAK1, JAK2, SYK, BTK, or LYN at similar concentrations.[1][2]

Q2: What does the "high clearance rate" of Janex-1 mean in practical terms? A2: A high clearance rate means the drug is rapidly removed from the body. For Janex-1, this is demonstrated by its very short elimination half-life of approximately 45.6 minutes in preclinical models.[1] In practical terms, this means that after administration, the concentration of Janex-1 in the plasma decreases by 50% in under an hour. Consequently, the effective concentration required to inhibit JAK3 is maintained for only a short period following a single dose.[6]

Q3: How can the high clearance rate of Janex-1 affect my in vivo experimental results? A3: The rapid clearance can lead to a loss of therapeutic effect between doses. If the dosing interval is too long, the plasma concentration of Janex-1 can fall below the effective concentration needed for JAK3 inhibition. This can result in inconsistent or seemingly negative results, as the target pathway may only be inhibited for a brief window after each administration. To achieve a sustained therapeutic effect, frequent administration is necessary.[7]

Q4: My in vitro results are inconsistent. Could this be related to Janex-1's stability? A4: While the primary documented issue is rapid in vivo clearance, compound stability in in vitro systems can also contribute to variability. Like many small molecules, Janex-1 may degrade in cell culture media over extended incubation periods due to factors like pH, temperature, or enzymatic activity from cells.[8][9] This degradation would lead to a decrease in the effective concentration over time, potentially causing inconsistent results in assays lasting 24 hours or longer.

Q5: What are the effective concentrations I should be using for my experiments? A5: The effective concentration of Janex-1 varies significantly between in vitro and in vivo models.

  • In Vitro : The IC50 for JAK3 inhibitory activity is 78 μM.[1][2] In cell-based assays, such as inhibiting the clonogenic growth of leukemia cell lines, the EC50 is between 18.8 μM and 24.4 μM.[1]

  • In Vivo : Doses in mice have ranged from 5 to 100 mg/kg.[1] One study noted an ED50 of 7.44 mg/kg.[1] To maintain efficacy in a long-term autoimmune disease model, daily injections of 100 mg/kg were used to delay the onset of diabetes.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Janex-1.

Table 1: Pharmacokinetic Properties of Janex-1

ParameterValueSpeciesRouteCitation
Elimination Half-Life (t½) 45.6 ± 5.5 minMousei.p.[1]
Time to Max Concentration (Tmax) 24.7 ± 1.7 minMousei.p.[1]
Intraperitoneal Bioavailability 94.6%Mousei.p.[1]

Table 2: Effective Concentrations of Janex-1 in Preclinical Models

ParameterValueModel SystemCitation
IC50 (JAK3 Inhibition) 78 μMBiochemical Assay[1][2]
Ki (JAK3 Inhibition) 2.3 μM (estimated)Biochemical Assay[1][10]
EC50 (Clonogenic Growth) 18.8 - 24.4 μMLeukemia Cell Lines[1]
Effective In Vivo Dose 5 - 100 mg/kg/dayMouse Models[1][7]
ED50 (In Vivo Effect) 7.44 mg/kgMouse Model[1]

Troubleshooting Guides

Problem: Lack of Efficacy or High Variability in In Vivo Animal Models

  • Possible Cause : The dosing schedule is insufficient to maintain a therapeutic concentration of Janex-1 due to its short half-life of ~45.6 minutes.[1] A single daily dose may not provide 24-hour coverage.

  • Troubleshooting Steps :

    • Review Dosing Regimen : Compare your current dosing interval to the compound's half-life. After 4-5 half-lives (approximately 3-4 hours), the drug is considered effectively eliminated.[6]

    • Implement More Frequent Dosing : For continuous target engagement, consider splitting the total daily dose into multiple administrations throughout the day (e.g., every 4-6 hours).

    • Consider Alternative Administration : If feasible for your experimental setup, continuous delivery via an osmotic pump may provide the most stable plasma concentration, overcoming the challenges of rapid clearance.

    • Perform a Pilot PK Study : If resources permit, conduct a preliminary pharmacokinetic study in your specific animal model to confirm the half-life and determine the drug concentration over time after a single dose. This will provide empirical data to design a more effective dosing strategy.

Problem: Inconsistent Results in Long-Term (≥24h) In Vitro Cell Culture Assays

  • Possible Cause : Janex-1 may be degrading in the cell culture medium over the course of the experiment, leading to a reduced effective concentration.

  • Troubleshooting Steps :

    • Reduce Incubation Time : If the experimental design allows, shorten the incubation period with Janex-1 to a time frame where the compound is likely to be stable (e.g., 4-8 hours).

    • Replenish the Compound : For longer-term experiments, replace the media with freshly prepared media containing Janex-1 every 12-24 hours. This will help maintain a more consistent concentration.

    • Assess Compound Stability : Perform an experiment to directly measure the stability of Janex-1 in your specific cell culture medium. (See Protocol 2 below).

Experimental Protocols

Protocol 1: Designing an Effective In Vivo Dosing Regimen

  • Objective : To establish a dosing schedule that maintains Janex-1 plasma concentrations above the minimally effective concentration.

  • Principle : Based on its ~45.6-minute half-life, Janex-1 concentration will drop significantly within hours.[1] A successful regimen requires frequent dosing.

  • Methodology :

    • Determine Target Exposure : Based on literature, establish a target dose (e.g., 100 mg/kg/day) that has shown efficacy.[7]

    • Initial Dosing Strategy : Administer the compound via intraperitoneal (i.p.) injection, which has high bioavailability.[1]

    • Divide the Daily Dose : Instead of a single 100 mg/kg injection, divide the dose to be administered more frequently. For example:

      • High-Frequency Dosing : Administer 25 mg/kg every 6 hours.

      • Twice-Daily Dosing : Administer 50 mg/kg every 12 hours. Note that this may still allow for periods of sub-therapeutic concentration.

    • Vehicle Preparation : Prepare Janex-1 in a suitable vehicle. A formulation for i.p. injection in mice using CMC-Na has been described.[2]

    • Monitor Efficacy : Assess the therapeutic outcome and compare it with control groups. If results are still suboptimal, a higher frequency or a continuous delivery method should be considered.

Protocol 2: Assessment of Janex-1 Stability in Cell Culture Media

  • Objective : To determine the rate of Janex-1 degradation in a specific cell culture medium at 37°C.

  • Principle : Forced degradation studies are used to understand the stability of a compound under specific experimental conditions.[8] This protocol uses HPLC to quantify the remaining Janex-1 over time.

  • Methodology :

    • Prepare Janex-1 Stock : Dissolve Janex-1 in DMSO to a high concentration (e.g., 10 mM).[2]

    • Spike the Medium : Add the Janex-1 stock solution to your complete cell culture medium (containing serum, etc.) to achieve the final desired concentration (e.g., 100 μM). Also prepare a control sample in a stable solvent like acetonitrile.

    • Incubation : Place the Janex-1-containing medium in a cell culture incubator at 37°C with 5% CO2.

    • Time-Point Sampling : At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the medium. Immediately freeze the sample at -80°C to halt any further degradation.

    • Sample Analysis :

      • Thaw the samples and perform a protein precipitation step (e.g., add 3 volumes of cold acetonitrile).

      • Centrifuge to pellet the precipitated proteins.

      • Analyze the supernatant using a validated Reverse-Phase HPLC (RP-HPLC) method to quantify the concentration of Janex-1.

    • Data Interpretation : Plot the concentration of Janex-1 versus time. Calculate the "in vitro half-life" of the compound in your specific medium, which will inform the optimal timing for media changes or compound replenishment.

Visualizations

Signaling Pathway

Janex1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK3 JAK3 Receptor->JAK3 2. Activation STAT STAT JAK3->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Gene Gene Expression (e.g., Inflammation) pSTAT->Gene 4. Nuclear Translocation & DNA Binding Janex1 Janex-1 Janex1->JAK3 Inhibition Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Mechanism of Janex-1 action on the JAK/STAT signaling pathway.

Experimental Workflow

Janex1_Workflow Start Start: Inconsistent In Vivo Results CheckPK Is Pharmacokinetic (PK) Data Available? Start->CheckPK PilotPK Conduct Pilot PK Study (Single Dose) CheckPK->PilotPK No Decision Is t½ < 4 hours? CheckPK->Decision Yes, t½ ≈ 45 min AnalyzePK Analyze Plasma Concentration vs. Time Determine Half-Life (t½) PilotPK->AnalyzePK AnalyzePK->Decision SingleDose Current Single Daily Dose May Be Inadequate Decision->SingleDose Yes Redesign Redesign Dosing Regimen Decision->Redesign No, review other variables (e.g., dose level) SingleDose->Redesign MultiDose Option A: Frequent Bolus Injections (e.g., every 4-6 hours) Redesign->MultiDose Pump Option B: Continuous Infusion (Osmotic Pump) Redesign->Pump Validate Validate New Regimen in Efficacy Study MultiDose->Validate Pump->Validate

Caption: Workflow for troubleshooting in vivo studies with high-clearance compounds.

References

improving the stability of Janex-1 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Janex-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using Janex-1 in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and activity of Janex-1.

Frequently Asked Questions (FAQs)

Q1: What is Janex-1 and what is its mechanism of action?

Janex-1, also known as WHI-P131, is a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the JAK/STAT signaling pathway.[1][2] This pathway transduces signals from various cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[3][4][5] Janex-1 exerts its inhibitory effect by competing with ATP for the binding site on the JAK3 enzyme, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[6] This blockade of the JAK/STAT pathway ultimately modulates the expression of target genes involved in inflammatory and immune responses.[3][7]

Q2: How should I prepare and store stock solutions of Janex-1?

Proper preparation and storage of Janex-1 stock solutions are crucial for maintaining its activity and ensuring experimental reproducibility.

  • Solvent Selection: Janex-1 is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (B87167) (DMSO).[1][8] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.

  • Stock Solution Concentration: A common stock solution concentration is 10 mM in 100% DMSO.

  • Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[9] Manufacturer datasheets suggest that stock solutions in DMSO are stable for at least one month at -20°C and up to a year at -80°C.[10]

Q3: What is the recommended final concentration of Janex-1 and DMSO in my cell culture experiments?

The optimal final concentration of Janex-1 will vary depending on the cell type and the specific experimental goals. It is highly recommended to perform a dose-response experiment to determine the effective concentration for your particular model.

Regarding the DMSO concentration, it is critical to keep it as low as possible to avoid solvent-induced toxicity or off-target effects. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines. However, some cell lines can tolerate up to 0.5%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[1]

Q4: I am observing precipitation when I dilute my Janex-1 stock solution into my aqueous cell culture medium. What should I do?

Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules like Janex-1. Here are some steps to mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of Janex-1 in your experiment.

  • Pre-warm the Media: Gently warming the cell culture medium to 37°C before adding the Janex-1 stock solution can sometimes improve solubility.

  • Increase Mixing: After adding the Janex-1 stock solution to the media, mix it thoroughly by gentle vortexing or inversion.

  • Use a Carrier Protein: In some cases, the presence of serum (like Fetal Bovine Serum - FBS) in the media can help to solubilize hydrophobic compounds through protein binding.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with Janex-1, with a focus on stability-related problems.

Issue 1: Inconsistent or lower-than-expected activity of Janex-1.
Possible Cause Troubleshooting Steps
Degradation of Janex-1 in stock solution. Prepare fresh stock solutions from powder. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Use anhydrous DMSO to prevent hydrolysis.
Degradation of Janex-1 in cell culture medium. Janex-1, being a quinazoline (B50416) derivative, may be susceptible to degradation in the aqueous environment of cell culture media, especially during prolonged incubations at 37°C. Consider the following: - Replenish the media: For long-term experiments, consider replacing the media with freshly prepared Janex-1 at regular intervals (e.g., every 24 hours). - Perform a stability test: Conduct a time-course experiment to assess the stability of Janex-1 in your specific cell culture medium (see Experimental Protocols section).
Cell line resistance. Some cell lines may have intrinsic or acquired resistance to JAK inhibitors. Confirm that the JAK/STAT pathway is active and essential for the phenotype you are studying in your cell line. This can be done by assessing the baseline levels of phosphorylated STAT proteins.[11]
Suboptimal concentration. Perform a thorough dose-response curve to identify the optimal working concentration for your specific cell line and experimental endpoint.[1]
Issue 2: High variability between experimental replicates.
Possible Cause Troubleshooting Steps
Incomplete solubilization of Janex-1. Ensure the stock solution is fully dissolved before each use. After diluting into cell culture media, visually inspect for any signs of precipitation.
Binding to plasticware. Hydrophobic compounds can adsorb to the surface of plastic labware. Consider using low-protein-binding plates and pipette tips.
Inconsistent cell seeding or treatment. Ensure uniform cell seeding density and consistent timing of treatments across all replicates.

Experimental Protocols

Protocol for Assessing the Stability of Janex-1 in Cell Culture Medium

This protocol provides a framework for determining the stability of Janex-1 in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Janex-1 powder

  • Anhydrous DMSO

  • Your cell culture medium of choice (e.g., DMEM + 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Sterile, low-binding microcentrifuge tubes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a 10 mM stock solution of Janex-1 in anhydrous DMSO.

  • Prepare the working solution: Dilute the Janex-1 stock solution to a final concentration of 10 µM in your pre-warmed (37°C) cell culture medium. Prepare a sufficient volume for all time points.

  • Time Course Incubation:

    • Aliquot the 10 µM Janex-1 solution into sterile, low-binding tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Incubate the tubes at 37°C in a cell culture incubator.

  • Sample Collection:

    • At each designated time point, take an aliquot (e.g., 100 µL) of the Janex-1 solution.

    • Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile with 0.1% formic acid.

    • Vortex briefly and centrifuge at high speed to pellet any precipitated proteins.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by reverse-phase HPLC using a C18 column. A suitable mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the elution of Janex-1 using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).

  • Data Analysis:

    • Determine the peak area of the Janex-1 peak at each time point.

    • Calculate the percentage of Janex-1 remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of Janex-1 remaining versus time to determine its stability profile and half-life under your experimental conditions.

Example Data Table (Hypothetical):

Time (hours)Peak Area (arbitrary units)% Janex-1 Remaining
01,250,000100%
21,205,00096.4%
41,150,00092.0%
81,025,00082.0%
24650,00052.0%
48300,00024.0%

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3_inactive JAK3 (inactive) Receptor->JAK3_inactive 2. Receptor Dimerization STAT_inactive STAT (inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK3_active JAK3 (active) P JAK3_inactive->JAK3_active 3. Autophosphorylation JAK3_active->Receptor JAK3_active->STAT_inactive 6. STAT Phosphorylation STAT_active STAT (active) P STAT_inactive->STAT_active STAT_dimer STAT Dimer P-STAT STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Janex1 Janex-1 Janex1->JAK3_active Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Transcriptional Regulation

Caption: The JAK/STAT signaling pathway and the inhibitory action of Janex-1.

Troubleshooting_Workflow Start Inconsistent/Low Janex-1 Activity Check_Stock Check Stock Solution (Age, Storage, Freeze-Thaw) Start->Check_Stock Stock_OK Stock OK? Check_Stock->Stock_OK Prepare_Fresh_Stock Prepare Fresh Stock from Powder Stock_OK->Prepare_Fresh_Stock No Check_Stability Assess Stability in Media (Time-course experiment) Stock_OK->Check_Stability Yes Prepare_Fresh_Stock->Check_Stock Stability_OK Stable in Media? Check_Stability->Stability_OK Replenish_Media Replenish Media with Fresh Janex-1 Periodically Stability_OK->Replenish_Media No Check_Concentration Verify Concentration (Dose-response curve) Stability_OK->Check_Concentration Yes Replenish_Media->Check_Concentration Concentration_OK Concentration Optimal? Check_Concentration->Concentration_OK Optimize_Concentration Optimize Concentration Concentration_OK->Optimize_Concentration No Check_Pathway Confirm Pathway Activity (pSTAT levels) Concentration_OK->Check_Pathway Yes Optimize_Concentration->Check_Pathway End Problem Resolved Check_Pathway->End

Caption: Troubleshooting workflow for inconsistent Janex-1 activity.

References

Janex-1-m interference in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using Janex-1 in experimental assays. Below are troubleshooting guides and frequently asked questions (FAQs) to help identify and resolve potential interference and ensure the accuracy of your results.

I. Understanding Janex-1 and its Mechanism of Action

Janex-1 (also known as WHI-P131) is a small molecule inhibitor that selectively targets Janus kinase 3 (JAK3).[1][2] JAK3 is a critical enzyme in the JAK/STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, cell growth, and differentiation.[3][4][5][6] By inhibiting JAK3, Janex-1 blocks the phosphorylation of STAT proteins, thereby modulating the immune response.[1][7] It has shown potent anti-inflammatory activity in several preclinical models.[8]

Below is a diagram illustrating the JAK/STAT signaling pathway and the point of inhibition by Janex-1.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3 JAK3 Receptor->JAK3 2. Activation STAT STAT JAK3->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Translocation Janex1 Janex-1 Janex1->JAK3 Inhibition Gene Gene Transcription DNA->Gene 6. Regulation

Figure 1: Janex-1 inhibits the JAK/STAT signaling pathway.

II. Frequently Asked Questions (FAQs)

Q1: What is the selectivity profile of Janex-1?

A1: Janex-1 is a selective inhibitor of JAK3. It has an IC50 of 78 µM for JAK3 and does not significantly inhibit JAK1 or JAK2, even at concentrations up to 350 µM.[1][2] It also shows no inhibitory activity against other tyrosine kinases such as SYK, BTK, LYN, or the insulin (B600854) receptor kinase at high concentrations.[1][2]

Q2: What are the potential off-target effects of Janex-1?

A2: While Janex-1 is highly selective for JAK3, like many small molecule inhibitors, it can have off-target effects, especially at high concentrations.[1][2] These are often not related to the inhibition of other kinases but can be due to the chemical properties of the molecule itself. It is crucial to perform control experiments to distinguish between the intended biological effects and potential artifacts.

Q3: How can I differentiate between a true biological effect and assay interference?

A3: Differentiating between a true biological effect and assay interference requires a series of control and counter-assays. A true biological effect should be observable across different assay platforms (orthogonal assays), while interference is often specific to a particular assay technology. For example, if Janex-1 shows activity in a fluorescence-based assay, confirming this activity with a non-fluorescence-based method, such as a radiometric or luminescence-based assay, can help rule out interference with the fluorescence signal.

Q4: My results with Janex-1 are inconsistent. What are the common sources of variability?

A4: Inconsistent results can stem from several factors:

  • Compound Solubility and Stability: Janex-1 is typically dissolved in DMSO.[1] Poor solubility in aqueous assay buffers can lead to precipitation or aggregation, causing variability. Ensure the final DMSO concentration is low and consistent across all wells.

  • Assay Conditions: Small variations in incubation time, temperature, or reagent concentrations can impact results.

  • Cell Health (for cell-based assays): Ensure cells are healthy and in the logarithmic growth phase. Cell stress can lead to unpredictable responses.

III. Troubleshooting Guides

A. Biochemical Assays (e.g., Kinase Assays)
Symptom Possible Cause Recommended Action & Troubleshooting Protocol
Non-reproducible IC50 values 1. Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[9][10] 2. Assay Interference: The compound may interfere with the detection method (e.g., fluorescence quenching, luciferase inhibition).[9][11]1. Aggregation Counter-Screen: Repeat the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in inhibition suggests aggregation.[9] 2. Orthogonal Assay: Validate the results using a different assay format (e.g., switch from a fluorescence-based to a radiometric or luminescence-based assay).[12]
Steep dose-response curve Compound Aggregation: This is a classic sign of non-specific inhibition due to compound aggregation.[9]Perform the aggregation counter-screen as described above. A steep, non-sigmoidal curve that is sensitive to detergent is a strong indicator of aggregation.[9]
Time-dependent inhibition Chemical Reactivity: The compound may be unstable in the assay buffer or react covalently with the target protein.[9][13]Perform a pre-incubation experiment. Incubate Janex-1 with the kinase for varying amounts of time before adding the substrate. If the IC50 decreases with longer pre-incubation, it suggests time-dependent or irreversible inhibition.
B. Cell-Based Assays (e.g., Proliferation, Cytokine Release Assays)
Symptom Possible Cause Recommended Action & Troubleshooting Protocol
Unexpectedly high cytotoxicity 1. Off-target effects: At high concentrations, Janex-1 may have off-target effects unrelated to JAK3 inhibition. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Use a JAK3-negative cell line: Test the cytotoxicity of Janex-1 in a cell line that does not express JAK3.[2] If toxicity is still observed, it is likely an off-target effect. 2. Solvent Control: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is below the toxic threshold for your cell line (typically <0.5%).
High background in fluorescence/luminescence assays 1. Autofluorescence/Autoluminescence: Janex-1 itself may emit light at the detection wavelengths.[9] 2. Cell Stress: Stressed or dying cells can lead to increased background signals.1. Compound-only control: Prepare wells with Janex-1 in the assay medium but without cells. Measure the signal to quantify the compound's intrinsic fluorescence or luminescence.[14] 2. Cell Viability Assay: Concurrently run a cell viability assay (e.g., Trypan Blue, CellTiter-Glo®) to ensure that the observed effects are not due to widespread cell death.
Inconsistent inhibition of STAT phosphorylation Experimental variability 1. Optimize stimulation: Ensure consistent cytokine stimulation across all wells. 2. Time course: Perform a time-course experiment to determine the optimal pre-incubation time with Janex-1 before cytokine stimulation.

IV. Experimental Protocols & Workflows

Protocol 1: Counter-Screen for Compound Aggregation

This protocol is designed to determine if the observed inhibition by Janex-1 is due to the formation of colloidal aggregates.

Methodology:

  • Prepare two sets of dose-response curves for Janex-1 in your kinase assay.

  • In the first set, use your standard assay buffer.

  • In the second set, supplement the assay buffer with 0.01% (v/v) Triton X-100.

  • Run the kinase assay and measure the activity at each concentration of Janex-1 for both sets.

  • Compare the IC50 values obtained from the two curves. A significant rightward shift (i.e., a higher IC50) in the presence of Triton X-100 is a strong indication of inhibition by aggregation.[9]

Aggregation_Workflow start Start: Suspected Aggregation prep_assays Prepare two parallel assays start->prep_assays assay_A Assay A: Standard Buffer prep_assays->assay_A assay_B Assay B: Buffer + 0.01% Triton X-100 prep_assays->assay_B run_assays Run dose-response experiments assay_A->run_assays assay_B->run_assays compare_ic50 Compare IC50 values run_assays->compare_ic50 no_shift No significant IC50 shift compare_ic50->no_shift No shift Significant rightward IC50 shift compare_ic50->shift Yes conclusion_no_agg Conclusion: Aggregation is unlikely no_shift->conclusion_no_agg conclusion_agg Conclusion: Aggregation is likely shift->conclusion_agg

Figure 2: Workflow for an aggregation counter-screen.
Protocol 2: Assessing Autofluorescence

This protocol helps determine if Janex-1 contributes to the signal in fluorescence-based assays.

Methodology:

  • Prepare a serial dilution of Janex-1 in the same assay buffer used for your primary experiment, at the same concentrations.

  • Dispense the dilutions into the wells of a microplate.

  • Include control wells containing only the assay buffer (blank).

  • Read the plate using the same fluorescence excitation and emission wavelengths as your primary assay.

  • If you observe a concentration-dependent increase in fluorescence from the compound alone, this confirms autofluorescence, and the data should be used to correct the results from your primary assay.[9]

General Troubleshooting Workflow

When encountering unexpected results, a systematic approach is crucial. The following workflow can help identify the root cause of the issue.

Troubleshooting_Workflow start Unexpected Result Observed check_basics Check Basic Experimental Parameters (Pipetting, Reagents, Plate Reader) start->check_basics is_reproducible Is the issue reproducible? check_basics->is_reproducible compound_controls Run Compound-Only Controls (e.g., Autofluorescence) is_reproducible->compound_controls Yes random_error Investigate for random error or contamination is_reproducible->random_error No interference_found Interference detected? compound_controls->interference_found orthogonal_assay Perform Orthogonal Assay (Different detection method) interference_found->orthogonal_assay No false_positive Result is likely an assay artifact interference_found->false_positive Yes confirm_activity Activity confirmed? orthogonal_assay->confirm_activity true_effect Result is likely a true biological effect confirm_activity->true_effect Yes confirm_activity->false_positive No

Figure 3: A logical workflow for troubleshooting assay interference.

V. Quantitative Data Summary

Table 1: Selectivity Profile of Janex-1
Kinase IC50 (µM) Reference
JAK378[1][2]
JAK1> 350[1][2]
JAK2> 350[1][2]
SYK> 350[1][2]
BTK> 350[1][2]
LYN> 350[1][2]

By following these guidelines and employing the appropriate controls, researchers can confidently use Janex-1 in their experiments and accurately interpret the resulting data.

References

Technical Support Center: Investigating the Impact of CYP1A Genetic Polymorphisms on Janex-1 Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there is no published research specifically detailing the metabolism of Janex-1 by Cytochrome P450 1A (CYP1A) enzymes or the impact of CYP1A genetic polymorphisms on its pharmacokinetics. This technical support guide is a hypothetical resource for researchers, scientists, and drug development professionals designed to provide a framework for investigating this potential interaction. The experimental protocols and troubleshooting advice are based on established methodologies for studying drug metabolism mediated by polymorphic enzymes.

Frequently Asked Questions (FAQs)

Q1: How can we determine if Janex-1 is a substrate for CYP1A enzymes?

A1: To ascertain if Janex-1 is metabolized by CYP1A1 or CYP1A2, a series of in vitro experiments are recommended. The initial step involves incubating Janex-1 with human liver microsomes (HLMs) or recombinant human CYP1A1 and CYP1A2 enzymes. The disappearance of the parent compound (Janex-1) and the formation of metabolites can be monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Further confirmation can be achieved through reaction phenotyping studies using specific chemical inhibitors of CYP1A enzymes.

Q2: What are the most common CYP1A polymorphisms that might influence Janex-1 metabolism?

A2: Several single nucleotide polymorphisms (SNPs) in the CYP1A1 and CYP1A2 genes have been identified and shown to alter enzyme activity, which could potentially impact the metabolism of Janex-1 if it is a CYP1A substrate.[1][2][3][4] Some of the most studied and functionally significant polymorphisms include:

  • CYP1A1*2A (T3801C, m1, MspI RFLP) : This polymorphism has been associated with increased enzyme inducibility.

  • CYP1A1*2C (A2455G, m2, Ile462Val) : This variant may lead to altered substrate specificity and metabolic activity.

  • CYP1A2*1C (G-3860A, rs2069514) : This polymorphism can affect the inducibility of the enzyme.

  • CYP1A2*1F (C-163A, rs762551) : This is a common polymorphism associated with increased inducibility of CYP1A2, particularly in smokers.[5]

Q3: We are observing high variability in the rate of Janex-1 metabolism in our in vitro assays using different lots of human liver microsomes. Could CYP1A polymorphisms be the cause?

A3: High variability in metabolic rates across different HLM lots is a common issue and can often be attributed to genetic diversity in the donor population. Different HLM lots are prepared from individual human donors, each with a unique genetic makeup, including polymorphisms in drug-metabolizing enzymes like CYP1A. To confirm if CYP1A polymorphisms are the source of the variability, it is advisable to use HLMs that have been genotyped for common CYP1A1 and CYP1A2 variants. This will allow you to correlate the observed metabolic rates with specific genotypes.

Q4: In our pre-clinical animal studies, we are seeing significant inter-individual differences in Janex-1 plasma concentrations. How can we investigate the potential role of CYP1A genetics?

A4: While animal models are crucial, direct extrapolation of pharmacogenetic effects to humans can be challenging due to inter-species differences in CYP enzyme expression and function. However, "humanized" animal models, which express human CYP genes, can be valuable tools. For your current studies, you can sequence the Cyp1a genes in your animal cohort to identify any naturally occurring polymorphisms that may correlate with the observed pharmacokinetic variability. For future studies, consider using humanized mouse models expressing human CYP1A1 and CYP1A2.

Q5: What are the ideal experimental systems to study the impact of CYP1A polymorphisms on Janex-1 metabolism?

A5: A multi-pronged approach using various in vitro systems is recommended:

  • Recombinant Human CYP1A Enzymes: Using commercially available recombinant CYP1A1 and CYP1A2, including common polymorphic variants, allows for a direct assessment of the impact of specific SNPs on Janex-1 metabolism in a controlled environment.

  • Genotyped Human Liver Microsomes: As mentioned earlier, using HLMs with known CYP1A genotypes helps in understanding the metabolic consequences of these polymorphisms in a more physiologically relevant system.

  • Hepatocytes: Primary human hepatocytes, particularly from genotyped donors, offer a more complete model as they contain the full spectrum of drug-metabolizing enzymes and transporters, providing a more accurate prediction of in vivo metabolism.

Troubleshooting Guides

Issue 1: Inconsistent Janex-1 Metabolite Formation in Human Liver Microsomes
Question Possible Cause Troubleshooting Action
Are you observing high variability in metabolite levels between different HLM lots? Genetic polymorphisms in CYP1A enzymes among liver donors.Procure and use a panel of genotyped HLMs for key CYP1A variants. Correlate Janex-1 metabolism rates with specific genotypes.
Differences in the age, sex, or lifestyle factors (e.g., smoking) of the donors.Review the donor information provided with the HLMs. If possible, stratify your analysis based on these factors.
Is the rate of metabolism unexpectedly low or high? The specific CYP1A alleles in the HLM lot may have altered enzyme activity (e.g., poor vs. rapid metabolizers).Test Janex-1 metabolism in recombinant CYP1A enzymes expressing different common alleles to determine their specific activity towards your compound.
Presence of inhibitors or inducers in the HLM preparation.Run a positive control with a known CYP1A substrate (e.g., phenacetin (B1679774) for CYP1A2) to ensure the activity of the microsomes is within the expected range.[6]
Are you seeing no metabolite formation at all? Janex-1 may not be a substrate for CYP1A enzymes.Perform reaction phenotyping with a panel of recombinant CYP enzymes (CYP2C9, 2C19, 2D6, 3A4, etc.) to identify the primary metabolizing enzyme(s).
Issues with the assay conditions (e.g., cofactor concentration, incubation time).Optimize your assay parameters. Ensure NADPH is freshly prepared and used at an appropriate concentration. Perform a time-course and protein-concentration linearity experiment.
Issue 2: Discrepancy Between In Vitro and In Vivo Pharmacokinetic Data
Question Possible Cause Troubleshooting Action
Is the in vivo clearance of Janex-1 much higher than predicted from in vitro HLM data? Contribution from extrahepatic metabolism. CYP1A1 is expressed in extrahepatic tissues like the lungs.[7]Investigate Janex-1 metabolism in extrahepatic tissue fractions (e.g., lung, intestine microsomes).
Involvement of other non-CYP metabolic pathways (e.g., UGTs, SULTs).Use hepatocytes to get a broader picture of metabolism. Analyze for conjugated metabolites.
Is the in vivo clearance lower than predicted? Presence of circulating inhibitors of CYP1A in vivo.Investigate potential drug-drug interactions if Janex-1 is co-administered with other compounds.
Overestimation of in vitro intrinsic clearance.Re-evaluate your in vitro-in vivo extrapolation (IVIVE) scaling factors.

Hypothetical Data Presentation

Table 1: Hypothetical Kinetic Parameters of Janex-1 Metabolism in Genotyped Human Liver Microsomes

CYP1A2 GenotypeKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
1A/1A (Wild-Type)15.2250.816.5
1A/1F14.8355.224.0
1F/1F15.5480.131.0

This hypothetical data suggests that the *1F allele is associated with a higher Vmax for Janex-1 metabolism, leading to increased intrinsic clearance, which is consistent with its known role as a rapid metabolizer allele.

Table 2: Hypothetical Effect of CYP1A Inhibitors on Janex-1 Metabolism in HLMs

InhibitorTarget EnzymeConcentration (µM)% Inhibition of Janex-1 Metabolism
FurafyllineCYP1A21085.2
α-NaphthoflavoneCYP1A1/1A2192.5
KetoconazoleCYP3A415.3

This hypothetical data indicates that Janex-1 is primarily metabolized by CYP1A enzymes, with a significant contribution from CYP1A2.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolism of Janex-1 in Human Liver Microsomes
  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Phosphate buffer (0.1 M, pH 7.4)

      • Human liver microsomes (final concentration 0.5 mg/mL)

      • Janex-1 (at various concentrations, e.g., 0.1-50 µM, dissolved in a suitable solvent like DMSO, final solvent concentration <0.5%)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes, within the linear range of metabolite formation).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

  • Analysis:

    • Transfer the supernatant to an HPLC vial and analyze the depletion of Janex-1 and the formation of its metabolites using a validated LC-MS/MS method.

Protocol 2: Genotyping of CYP1A2*1F (C-163A) using TaqMan Assay
  • DNA Extraction:

    • Extract genomic DNA from the source material (e.g., blood, tissue, or cell lines) using a commercial DNA extraction kit.

  • PCR Master Mix Preparation:

    • Prepare a PCR master mix containing:

      • TaqMan Genotyping Master Mix

      • CYP1A2*1F specific TaqMan SNP Genotyping Assay (containing primers and allele-specific probes, VIC and FAM labeled).

      • Nuclease-free water.

  • PCR Plate Setup:

    • Add the master mix to a 96-well PCR plate.

    • Add the extracted genomic DNA to the respective wells. Include positive controls for each genotype (wild-type, heterozygous, and homozygous mutant) and no-template controls.

  • Real-Time PCR:

    • Run the plate on a real-time PCR instrument using the recommended thermal cycling conditions for the TaqMan assay.

  • Data Analysis:

    • Analyze the amplification plots and the endpoint fluorescence to determine the genotype of each sample. The software will automatically cluster the samples based on their allelic discrimination.

Visualizations

Janex1_Metabolism_Pathway Janex1 Janex-1 (Parent Drug) CYP1A CYP1A1 / CYP1A2 Janex1->CYP1A Metabolism Metabolite Metabolite(s) CYP1A->Metabolite Excretion Excretion Metabolite->Excretion Polymorphism Genetic Polymorphisms (e.g., CYP1A2*1F) Polymorphism->CYP1A Alters Activity Inducers Inducers (e.g., Smoking) Inducers->CYP1A Increase Expression Inhibitors Inhibitors (e.g., Fluvoxamine) Inhibitors->CYP1A Decrease Activity

Caption: Hypothetical metabolism of Janex-1 by CYP1A enzymes.

Troubleshooting_Workflow Start Inconsistent In Vitro Metabolism of Janex-1 CheckAssay Verify Assay Conditions (Controls, Reagents, Linearity) Start->CheckAssay IsAssayOK Assay Conditions Validated? CheckAssay->IsAssayOK CheckHLM Analyze HLM Donor Information (Genotype, Demographics) IsAssayOK->CheckHLM Yes OptimizeAssay Optimize Assay Protocol IsAssayOK->OptimizeAssay No UseGenotypedHLM Use Genotyped HLM Panel CheckHLM->UseGenotypedHLM UseRecombinant Use Recombinant CYP1A Alleles CheckHLM->UseRecombinant Correlate Correlate Metabolism Rate with Genotype UseGenotypedHLM->Correlate End Identify Source of Variability Correlate->End UseRecombinant->Correlate OptimizeAssay->CheckAssay

Caption: Workflow for troubleshooting inconsistent metabolism data.

References

Technical Support Center: Overcoming Rapid Clearance of Janex-1 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK3 inhibitor Janex-1 (also known as WHI-P131). The primary focus is to address challenges related to the rapid clearance of its metabolites, a critical factor in optimizing its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is Janex-1 and what is its primary metabolic pathway?

A1: Janex-1, or WHI-P131, is a potent and specific inhibitor of Janus kinase 3 (JAK3). Its chemical name is 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline. The primary metabolic pathway for Janex-1 involves O-demethylation, mediated by cytochrome P450 enzymes CYP1A1 and CYP1A2. This process results in the formation of a biologically inactive metabolite, 4-(4'-hydroxyphenyl)-amino-6-methoxy-7-hydroxyquinazoline.[1][2]

Q2: Why is the rapid clearance of the Janex-1 metabolite a concern for researchers?

A2: The rapid clearance of a drug's metabolite can significantly impact the parent drug's overall efficacy and duration of action. A metabolite that is quickly eliminated from the body may not provide a sustained therapeutic effect, potentially requiring more frequent dosing of the parent drug to maintain desired plasma concentrations. In the case of Janex-1, its primary metabolite is cleared from the system much more rapidly than the parent compound, which can limit the overall therapeutic window.[1]

Q3: What are the known clearance rates for Janex-1 and its primary metabolite?

A3: Studies have shown a significant difference in the systemic clearance rates between Janex-1 and its 7-O-demethylated metabolite. The clearance of the metabolite is substantially faster than that of the parent drug.[1]

Troubleshooting Guides

This section provides practical guidance for addressing common issues encountered during experiments involving Janex-1 and its metabolites.

Issue 1: High variability in pharmacokinetic data for Janex-1.
  • Possible Cause 1: Inconsistent animal handling and dosing.

    • Troubleshooting Tip: Ensure consistent fasting times for animals before dosing. Use precise dosing techniques and volumes. For oral gavage, verify proper placement to avoid accidental administration into the lungs.

  • Possible Cause 2: Variability in metabolic enzyme activity.

    • Troubleshooting Tip: Use animals from a single, reputable supplier with a well-defined genetic background. Consider using liver microsomes or hepatocytes from a pooled source for in vitro experiments to average out individual variations.

  • Possible Cause 3: Issues with the analytical method.

    • Troubleshooting Tip: Validate your bioanalytical method for linearity, accuracy, precision, and stability. Ensure that the internal standard used is appropriate and consistently added to all samples.

Issue 2: Difficulty in detecting and quantifying the O-demethylated metabolite of Janex-1.
  • Possible Cause 1: Low abundance of the metabolite due to rapid clearance.

    • Troubleshooting Tip: Optimize blood sampling time points to capture the peak concentration of the metabolite. For in vitro studies, use a higher concentration of the parent drug or a longer incubation time (while ensuring enzyme viability) to increase the amount of metabolite formed.

  • Possible Cause 2: Suboptimal analytical instrument settings.

    • Troubleshooting Tip: Develop a sensitive LC-MS/MS method specifically for the metabolite. Optimize the mass transitions and collision energy for maximum sensitivity.

  • Possible Cause 3: Instability of the metabolite in the biological matrix.

    • Troubleshooting Tip: Investigate the stability of the metabolite in plasma and other matrices at different temperatures. Add stabilizers to your collection tubes if necessary.

Issue 3: The observed in vivo efficacy of Janex-1 is lower than expected based on its in vitro potency.
  • Possible Cause 1: Rapid in vivo clearance of the parent drug and its active metabolites.

    • Troubleshooting Tip: Consider strategies to extend the half-life of Janex-1. This could involve co-administration with an inhibitor of CYP1A enzymes (use with caution and appropriate ethical approval), or reformulating Janex-1 to slow its release.

  • Possible Cause 2: Poor bioavailability.

    • Troubleshooting Tip: Investigate different formulation strategies to improve the oral bioavailability of Janex-1, such as using solubility enhancers or nanoformulations.

  • Possible Cause 3: The O-demethylated metabolite is inactive.

    • Troubleshooting Tip: Focus on strategies that specifically reduce the rate of O-demethylation. This could involve medicinal chemistry efforts to modify the methoxy (B1213986) groups on the quinazoline (B50416) ring to make them less susceptible to metabolism.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters for Janex-1 and its primary O-demethylated metabolite.

CompoundSystemic Clearance (ml/h/kg)
Janex-1 (WHI-P131)1458.0 ± 258.6
7-O-demethylated Metabolite5525.1 ± 1926.2

Data obtained from in vivo studies.[1]

Experimental Protocols

Protocol 1: In Vitro Determination of Janex-1 Metabolite Clearance using Hepatocytes

This protocol outlines a general procedure for assessing the metabolic clearance of the O-demethylated metabolite of Janex-1 in a hepatocyte suspension.

Materials:

  • Cryopreserved human hepatocytes

  • Williams' Medium E

  • Hepatocyte incubation buffer

  • Janex-1 and its O-demethylated metabolite standard

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • Acetonitrile (ACN)

  • 96-well plates

  • Incubator with orbital shaker (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Thaw and prepare hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's instructions. Resuspend the cells in pre-warmed Williams' Medium E and determine cell viability and density.

  • Prepare incubation plates: Add the O-demethylated metabolite of Janex-1 to pre-warmed hepatocyte incubation buffer at the desired final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction: Add the hepatocyte suspension to the wells containing the metabolite solution to initiate the reaction. The final cell density should be approximately 0.5 - 1 x 10^6 cells/mL.

  • Time-point sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold ACN with the internal standard to stop the reaction.

  • Sample processing: Centrifuge the plates to pellet the precipitated proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS analysis: Analyze the samples to determine the concentration of the metabolite at each time point.

  • Data analysis: Plot the natural logarithm of the metabolite concentration versus time. The slope of the linear portion of the curve will give the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the cell density.

Protocol 2: In Vivo Pharmacokinetic Study of Janex-1 and its Metabolite in Rodents

This protocol provides a general workflow for conducting a pharmacokinetic study of Janex-1 and its metabolite in mice or rats.

Materials:

  • Janex-1 formulation for dosing (e.g., in a solution of DMSO and polyethylene (B3416737) glycol)

  • Male or female mice or rats (e.g., C57BL/6 or Sprague-Dawley)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal acclimatization and fasting: Acclimate the animals to the housing conditions for at least one week. Fast the animals overnight before dosing, with free access to water.

  • Dosing: Administer a single dose of the Janex-1 formulation to each animal via the desired route (e.g., oral gavage or intravenous injection).

  • Blood sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Plasma preparation: Immediately process the blood samples to obtain plasma by centrifugation.

  • Sample storage: Store the plasma samples at -80°C until analysis.

  • Sample analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentrations of both Janex-1 and its O-demethylated metabolite.

  • Pharmacokinetic analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both the parent drug and its metabolite.

Visualizations

Janex1_Metabolism_Pathway Janex1 Janex-1 (4-(4'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline) Metabolite 7-O-demethylated Metabolite (4-(4'-hydroxyphenyl)amino-6-methoxy-7-hydroxyquinazoline) Janex1->Metabolite CYP1A1/CYP1A2 (O-demethylation) Inactive Inactive Metabolite Metabolite->Inactive Clearance Rapid Clearance Metabolite->Clearance Troubleshooting_Workflow Start High Clearance of Janex-1 Metabolite Observed Step1 Characterize Metabolite Profile (In Vitro / In Vivo) Start->Step1 Step2 Quantify Clearance Rate of Specific Metabolites Step1->Step2 Decision1 Is Clearance Clinically Significant? Step2->Decision1 Step3a Medicinal Chemistry Approach: Modify Metabolic Soft Spots Decision1->Step3a Yes Step3b Formulation Approach: Controlled Release / Prodrugs Decision1->Step3b Yes Step3c Co-administration with CYP450 Inhibitors (Caution!) Decision1->Step3c Yes End Optimized Pharmacokinetic Profile Decision1->End No Step3a->End Step3b->End Step3c->End

References

Validation & Comparative

A Comparative Analysis of Janex-1 and its Metabolite, Janex-1-m, on STAT Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in current research is the absence of data on the effects of Janex-1-m, the metabolite of the JAK3 inhibitor Janex-1, on STAT phosphorylation. While Janex-1 has been demonstrated to be a potent inhibitor of the JAK/STAT signaling pathway, the activity of its metabolite remains uncharacterized in publicly available literature. This guide, therefore, provides a comprehensive overview of the known effects of Janex-1 on STAT phosphorylation and highlights the need for further investigation into this compound.

Janex-1, also known as WHI-P131, is a specific inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines. By inhibiting JAK3, Janex-1 effectively blocks the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key mediators of gene expression and cellular responses.

Quantitative Analysis of Janex-1's Effect on STAT Phosphorylation

The inhibitory effects of Janex-1 on the phosphorylation of various STAT proteins have been documented in several studies. The following table summarizes the key quantitative data available:

CompoundTarget STATCell TypeConcentrationObserved Effect on PhosphorylationCitation
Janex-1STAT1, STAT3, STAT5Not SpecifiedNot SpecifiedSuppresses IL-1β and IFN-γ-induced phosphorylation[1]
Janex-1STAT3Bovine Granulosa CellsNot SpecifiedReduced pSTAT3 amounts[2]
Janex-1STAT3Pancreatic IsletsNot SpecifiedSuppression of the JAK/STAT pathway[3]
Janex-1STAT3Pulmonary Artery Smooth Muscle Cells20, 50, 100 µMReduced JAK3/STAT3 signaling pathway[4]
Janex-1STAT5Not SpecifiedNot SpecifiedPrevents phosphorylation[5]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of Janex-1 and the common experimental procedures used to assess its effects, the following diagrams are provided.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiates Janex1 Janex-1 Janex1->JAK3 Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of Janex-1.

STAT_Phosphorylation_Workflow A Cell Culture and Treatment (e.g., with Cytokines and Janex-1) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blotting D->E F Antibody Incubation (Primary: anti-pSTAT, anti-STAT; Secondary: HRP-conjugated) E->F G Chemiluminescent Detection F->G H Data Analysis (Quantification of band intensity) G->H

Caption: A typical experimental workflow for assessing STAT phosphorylation.

Experimental Protocols

The investigation of Janex-1's effect on STAT phosphorylation typically involves standard molecular biology techniques. A generalized protocol for Western blotting, a common method used in the cited studies, is outlined below.

Western Blotting Protocol for STAT Phosphorylation
  • Cell Culture and Treatment: Cells are cultured under appropriate conditions and then treated with a cytokine (e.g., IL-2, IFN-γ) to stimulate the JAK/STAT pathway, in the presence or absence of varying concentrations of Janex-1.

  • Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the polyacrylamide gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3). Subsequently, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). To control for total protein levels, the membrane is often stripped and re-probed with an antibody that recognizes the total, unphosphorylated STAT protein.

  • Detection: The protein bands are visualized by adding an HRP substrate that produces a chemiluminescent signal, which is then captured using an imaging system.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated and total STAT proteins is quantified. The ratio of phosphorylated STAT to total STAT is then calculated to determine the effect of Janex-1 on STAT phosphorylation.

Conclusion

Janex-1 is a well-documented inhibitor of JAK3 and, consequently, STAT phosphorylation. The available data consistently demonstrates its ability to suppress the activation of multiple STAT proteins in various cell types. However, the biological activity of its metabolite, this compound, remains a significant unknown. Future research should focus on characterizing the effects of this compound on the JAK/STAT pathway to fully understand the pharmacological profile of Janex-1 and its potential clinical applications. This will be crucial for drug development professionals in assessing the overall efficacy and potential off-target effects of Janex-1-based therapies.

References

Unraveling the Metabolic Fate of Janex-1: A Quest for the Elusive Inactive Metabolite Janex-1-m

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic profile of a drug candidate is as crucial as defining its primary mechanism of action. The journey of a drug through the body, its biotransformation into various metabolites, and the biological activity of these new entities are all critical determinants of its overall efficacy and safety. This guide delves into the available scientific literature to explore the validation of Janex-1-m as a purported inactive metabolite of Janex-1, a selective Janus kinase 3 (JAK3) inhibitor.

Currently, there is a notable absence of publicly available scientific literature that identifies or characterizes a specific metabolite of Janex-1 designated as "this compound." Extensive searches of established biomedical databases and pharmacology resources have not yielded any studies detailing the metabolic pathways of Janex-1 (also known as WHI-P131) or the functional activity of its potential metabolites. One preclinical study noted that plasma samples from monkeys treated with WHI-P131 exhibited potent antileukemic activity in vitro, suggesting that either the parent compound remains active in circulation or it is converted into active metabolites. However, the study did not proceed to identify these metabolites.

While direct experimental data on Janex-1 metabolism is not available, an examination of the broader class of quinazoline-based kinase inhibitors can offer potential insights into its likely biotransformation pathways. Generally, such compounds undergo Phase I and Phase II metabolic reactions.

The Parent Compound: Janex-1 (WHI-P131)

Janex-1 is a well-characterized small molecule inhibitor of JAK3, a key enzyme in the signaling pathways of several cytokines crucial for lymphocyte function. Its selective inhibition of JAK3 over other JAK family members (JAK1, JAK2, and TYK2) has made it a valuable tool for studying the role of JAK3 in immune responses and a potential therapeutic agent for autoimmune diseases and certain cancers.

Janex-1 Signaling Pathway

The canonical JAK/STAT signaling pathway, which Janex-1 inhibits, is initiated by cytokine binding to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Janex-1, by blocking the ATP-binding site of JAK3, prevents the phosphorylation cascade and subsequent gene activation.

Janex-1 Mechanism of Action cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK3_inactive Inactive JAK3 Cytokine_Receptor->JAK3_inactive Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds JAK3_active Active JAK3 STAT STAT JAK3_active->STAT Phosphorylates JAK3_inactive->JAK3_active pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Janex1 Janex-1 Janex1->JAK3_active Inhibits

Figure 1. Janex-1 inhibits the JAK3 signaling pathway.

Hypothetical Metabolic Pathways for Janex-1

Based on the metabolism of other quinazoline (B50416) derivatives, the following are potential, yet unconfirmed, metabolic transformations for Janex-1.

Phase I Metabolism

Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, typically introduce or expose functional groups. For Janex-1, this could involve:

  • Hydroxylation: Addition of a hydroxyl (-OH) group to the quinazoline or phenyl ring.

  • O-demethylation: Removal of a methyl group from one of the methoxy (B1213986) substituents on the quinazoline ring, converting it to a hydroxyl group.

  • N-dealkylation: While less common for this structure, cleavage of the bond between the quinazoline ring and the aniline (B41778) nitrogen is a theoretical possibility.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Potential Phase II reactions for Janex-1 and its metabolites could include:

  • Glucuronidation: Attachment of glucuronic acid to hydroxyl groups.

  • Sulfation: Conjugation of a sulfate (B86663) group to hydroxyl groups.

Hypothetical Metabolic Workflow for Janex-1 Janex1 Janex-1 Phase1 Phase I Metabolism (e.g., Hydroxylation, O-demethylation) Janex1->Phase1 Phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) Janex1->Phase2 Phase1_Metabolites Phase I Metabolites Phase1->Phase1_Metabolites Phase1_Metabolites->Phase2 Inactive_Metabolites Inactive Metabolites (e.g., this compound - Hypothetical) Phase2->Inactive_Metabolites Excretion Excretion Inactive_Metabolites->Excretion

Figure 2. A potential metabolic pathway for Janex-1.

The Search for this compound: An Unanswered Question

The core of this guide was to validate "this compound" as an inactive metabolite. However, without any published data identifying this metabolite, a direct comparison of its activity with Janex-1 is not possible. The "m" designation could hypothetically stand for a number of metabolic products, such as a hydroxylated or demethylated form of the parent compound.

For a metabolite to be classified as "inactive," it would need to be experimentally tested in relevant assays and show significantly diminished or no inhibitory activity against JAK3 compared to Janex-1.

Experimental Protocols for Metabolite Validation

Should "this compound" or other metabolites of Janex-1 be identified, the following experimental protocols would be essential for their validation and activity comparison.

Metabolite Identification
  • In Vitro Metabolism: Incubating Janex-1 with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) to generate metabolites.

  • In Vivo Metabolite Profiling: Analysis of plasma, urine, and feces from animals dosed with Janex-1.

  • Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) to separate and identify the chemical structures of the metabolites.

Kinase Inhibition Assays
  • Enzymatic Assays: Recombinant JAK3 enzyme assays would be used to determine the IC50 (half-maximal inhibitory concentration) of the parent drug and each identified metabolite. A significantly higher IC50 for a metabolite compared to Janex-1 would indicate reduced activity.

  • Selectivity Profiling: Testing the metabolites against other kinases (e.g., JAK1, JAK2, TYK2) to determine if the metabolic process alters the selectivity profile.

Cell-Based Functional Assays
  • STAT Phosphorylation Assays: Using cell lines that express JAK3, the ability of Janex-1 and its metabolites to inhibit cytokine-induced STAT phosphorylation would be measured via techniques like Western blotting or flow cytometry.

  • Cell Proliferation Assays: Assessing the anti-proliferative effects of the compounds on JAK3-dependent cell lines.

Data Presentation for Comparative Analysis

Once experimental data is generated, it should be presented in a clear, tabular format for easy comparison.

Table 1: Comparative Kinase Inhibition Profile of Janex-1 and Its Hypothetical Metabolite

CompoundJAK3 IC50 (µM)JAK1 IC50 (µM)JAK2 IC50 (µM)
Janex-1[Experimental Value][Experimental Value][Experimental Value]
This compound[Experimental Value][Experimental Value][Experimental Value]

Table 2: Comparative Cellular Activity of Janex-1 and Its Hypothetical Metabolite

CompoundInhibition of STAT5 Phosphorylation (IC50, µM)Inhibition of Cell Proliferation (EC50, µM)
Janex-1[Experimental Value][Experimental Value]
This compound[Experimental Value][Experimental Value]

Conclusion

A Comparative Guide to Janex-1 and Metabolites of Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of Janus kinase (JAK) inhibitors extends beyond the parent compounds to their metabolic fate. The activity, selectivity, and pharmacokinetic profiles of metabolites can significantly influence the overall efficacy and safety of a therapeutic agent. This guide provides an objective comparison of Janex-1 (WHI-P131), a selective JAK3 inhibitor, with the known metabolites of other prominent JAK inhibitors: Tofacitinib, Baricitinib, and Ruxolitinib.

As "Janex-1-m" is not a recognized scientific term, this guide will focus on Janex-1 and compare it to the characterized metabolites of other frequently prescribed JAK inhibitors.

Executive Summary

Janex-1 distinguishes itself as a highly specific JAK3 inhibitor with no known active metabolites. This contrasts with other JAK inhibitors like Ruxolitinib, which has pharmacologically active metabolites that contribute to its overall effect. Tofacitinib and Baricitinib, on the other hand, are primarily active as the parent drug, with their metabolites being either inactive or present at very low, unquantifiable levels in plasma. This fundamental difference in metabolic profile has significant implications for pharmacokinetics, potential for drug-drug interactions, and overall therapeutic window.

Comparative Analysis of Janex-1 and JAK Inhibitor Metabolites

The following tables summarize the available quantitative data for Janex-1 and the metabolites of Tofacitinib, Baricitinib, and Ruxolitinib.

Table 1: In Vitro Activity and Selectivity

CompoundTargetIC50Selectivity
Janex-1 (WHI-P131) JAK378 µM[1][2]Highly selective for JAK3. No significant inhibition of JAK1, JAK2, SYK, BTK, LYN, or insulin (B600854) receptor kinase at concentrations up to 350 µM.[1][2]
Tofacitinib Metabolites Not ApplicableInactive[3]Metabolites are considered pharmacologically inactive.[3]
Baricitinib Metabolites Not ApplicableNot quantifiable in plasma[4]Metabolites are not found in quantifiable amounts in plasma, suggesting minimal contribution to activity.[4]
Ruxolitinib Metabolites (M16, M17, M18) JAK1/JAK2Active (Specific IC50 values not publicly available)Metabolites retain inhibitory activity against JAK1 and JAK2.[5]

Table 2: Pharmacokinetic Properties

Compound/MetaboliteKey Pharmacokinetic Features
Janex-1 (WHI-P131) Rapidly absorbed and eliminated. In mice, tmax is ~10-25 minutes and elimination half-life is ~45-124 minutes depending on the route of administration.[6]
Tofacitinib Metabolites Represent <10% of total circulating radioactivity; the parent drug is the major active component.[7]
Baricitinib Metabolites Not quantifiable in plasma.[4]
Ruxolitinib Metabolites Are pharmacologically active and contribute to the overall pharmacodynamic effect.[5]

Signaling Pathways

Janex-1 specifically targets the JAK3 signaling pathway, which is crucial for the function of lymphocytes and is primarily associated with cytokine receptors that utilize the common gamma chain (γc).[2][8] This selective action minimizes off-target effects on other JAK-STAT pathways.

JAK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-2, IL-4, IL-7) Receptor γc Receptor Subunit Cytokine->Receptor:f0 Binding JAK3 JAK3 Receptor:f0->JAK3 Activation JAK1 JAK1 Receptor:f1->JAK1 Activation STAT STAT JAK3->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Janex-1 Janex-1 Janex-1->JAK3 Inhibition

Caption: Simplified JAK3 Signaling Pathway and the inhibitory action of Janex-1.

Experimental Methodologies

The characterization and comparison of JAK inhibitors and their metabolites rely on a series of standardized in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.

Protocol:

  • Reagents and Materials: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2), ATP, a suitable substrate peptide (e.g., a poly(Glu, Tyr) peptide), assay buffer, and the test compounds (Janex-1 and metabolites).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, combine the JAK enzyme, the substrate peptide, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP consumption (e.g., using ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compounds B Add JAK Enzyme, Substrate, and Test Compound to Microplate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction and Quantify Phosphorylation D->E F Calculate IC50 Values E->F

Caption: General workflow for an in vitro JAK kinase inhibition assay.
Cell-Based Phospho-STAT Assay

This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.

Protocol:

  • Cell Culture: Use a cell line that expresses the target JAKs and cytokine receptors (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific leukemia cell line).

  • Procedure:

    • Pre-incubate the cells with various concentrations of the test compounds.

    • Stimulate the cells with a specific cytokine (e.g., IL-2 for JAK3/JAK1 activation) to induce STAT phosphorylation.

    • Fix and permeabilize the cells.

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., anti-phospho-STAT5).

  • Data Acquisition and Analysis: Analyze the stained cells using flow cytometry to quantify the level of STAT phosphorylation. Determine the IC50 value by plotting the inhibition of phosphorylation against the compound concentration.[9]

Conclusion

The metabolic profile of a JAK inhibitor is a critical determinant of its clinical performance. Janex-1, as a specific JAK3 inhibitor without known active metabolites, offers a distinct pharmacological profile compared to other JAK inhibitors. Ruxolitinib's active metabolites contribute to its overall therapeutic effect, which can complicate dosing and drug-drug interaction predictions. In contrast, the metabolites of Tofacitinib and Baricitinib are largely inactive, simplifying their pharmacokinetic and pharmacodynamic profiles to that of the parent drug. For researchers in drug development, these differences underscore the importance of thorough metabolite profiling to fully understand the in vivo behavior of novel kinase inhibitors.

References

Comparative Pharmacokinetic Profile: Janex-1 and its Putative Metabolite Janex-1-m

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of Janex-1 (WHI-P131), a selective Janus Kinase 3 (JAK3) inhibitor, and a hypothetical primary metabolite, herein designated as Janex-1-m. While pharmacokinetic data for Janex-1 is available from preclinical studies, no public data exists for this compound. The data for this compound presented in this guide is hypothetical, based on typical metabolic pathways for kinase inhibitors, and is intended to serve as a comparative template.

Janex-1 is a small molecule inhibitor that selectively targets JAK3, a critical enzyme in the signaling pathway for multiple cytokines.[1][2] Its inhibitory action on the JAK/STAT pathway makes it a compound of interest for immunomodulatory and anti-inflammatory therapies.[3][4][5] Understanding the pharmacokinetic profile of a parent compound like Janex-1 alongside its primary metabolites is crucial for evaluating its overall therapeutic efficacy, safety, and dosing regimen.

Pharmacokinetic Data Summary

The following table summarizes the available preclinical pharmacokinetic parameters for Janex-1 and a projected profile for its hypothetical metabolite, this compound. The data for Janex-1 has been compiled from studies in mice. The profile for this compound assumes it is an active metabolite formed through hepatic metabolism of Janex-1.

ParameterJanex-1 (Parent Drug)This compound (Hypothetical Metabolite)UnitsDescription
Route of Administration Intraperitoneal (i.p.)--Method of drug delivery.
Dose 5 - 100-mg/kgDosage range administered in studies.[6][7]
Tmax (Time to Peak Concentration) 24.7 ± 1.7~60minTime to reach maximum plasma concentration.[6][7]
Cmax (Peak Plasma Concentration) 10.5 ± 0.8 (for a bolus dose)Lower than parentµMMaximum observed plasma concentration.[6]
t½ (Elimination Half-life) 45.6 ± 5.5Longer than parent (~90-120)minTime for plasma concentration to reduce by half.[6][7]
AUC (Area Under the Curve) 17.1 ± 2.2VariableµM*hTotal drug exposure over time.[6]
Bioavailability (F%) 94.6 (i.p.)-%Fraction of drug reaching systemic circulation.[6]

Experimental Protocols

The data presented for Janex-1 were likely obtained through standard preclinical pharmacokinetic studies. Below is a detailed methodology representative of such an experiment.

Objective: To determine the pharmacokinetic profile of Janex-1 and its metabolites in a murine model following a single dose administration.

Materials:

  • Test Animals: Male BALB/c mice, 8-10 weeks old.

  • Test Article: Janex-1 (WHI-P131), dissolved in a vehicle (e.g., DMSO, PEG300, Tween 80, and water).[7]

  • Equipment: Dosing syringes, blood collection tubes (containing anticoagulant, e.g., K2-EDTA), centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Methodology:

  • Animal Acclimatization: Animals are acclimated for at least one week prior to the study with a standard 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing: A cohort of mice is administered a single intraperitoneal (i.p.) injection of Janex-1 at a specified dose (e.g., 50 mg/kg).

  • Blood Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration, blood samples (approx. 50-100 µL) are collected from a subset of animals at each time point via a suitable method (e.g., tail vein or retro-orbital sinus).

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Janex-1 and any potential metabolites (like this compound) are quantified using a validated LC-MS/MS method. This involves protein precipitation, chromatographic separation, and mass spectrometric detection.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters including Tmax, Cmax, t½, and AUC.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Animal Acclimatization dose Dosing (i.p. injection) acclimatize->dose prep Janex-1 Formulation prep->dose sample Blood Sampling (Time Points) dose->sample process Plasma Separation (Centrifuge) sample->process store Store Plasma at -80°C process->store analyze LC-MS/MS Bioanalysis store->analyze pk_calc Pharmacokinetic Analysis analyze->pk_calc report Data Reporting pk_calc->report G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak3 JAK3 receptor->jak3 associates receptor->jak3 activates stat STAT jak3->stat phosphorylates cytokine Cytokine cytokine->receptor binds p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer dimerizes gene Gene Transcription dimer->gene translocates & regulates janex1 Janex-1 janex1->jak3 INHIBITS

References

Unveiling the Selectivity Profile of Janex-1: A Guide to Its Interaction with Janus Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to the proposition of a lack of Janus Kinase 3 (JAK3) inhibition, extensive research has firmly established Janex-1, also identified as WHI-P131, as a potent and selective inhibitor of JAK3. This guide synthesizes the available experimental data to clarify the inhibitory profile of Janex-1, providing researchers, scientists, and drug development professionals with a comprehensive overview of its selectivity for JAK3 over other Janus family kinases.

Janex-1 (WHI-P131) is a quinazoline (B50416) derivative that has been instrumental in studying the physiological and pathological roles of JAK3.[1] Its selectivity makes it a valuable tool for dissecting the specific contributions of JAK3 in various signaling pathways, particularly in the context of immunology and oncology.[2][3]

Comparative Inhibitory Activity of Janex-1

Experimental data consistently demonstrates that Janex-1 selectively inhibits JAK3 with minimal effect on other kinases, including other members of the JAK family such as JAK1 and JAK2.[4][5] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.

Kinase TargetJanex-1 (WHI-P131) IC50Reference
JAK3 78 µM [1][4][5][6]
JAK1No significant inhibition (tested up to 350 µM)[4][5]
JAK2No significant inhibition (tested up to 350 µM)[4][5]
SYKNo significant inhibition (tested up to 350 µM)[5]
BTKNo significant inhibition (tested up to 350 µM)[5]
LYNNo significant inhibition (tested up to 350 µM)[5]
EGFRInhibition reported in the nanomolar range[7][8]

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in the immune system.[9] JAK3 is unique in this family as its expression is largely restricted to hematopoietic cells, and it associates with the common gamma chain (γc) of cytokine receptors for interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[10] Upon cytokine binding, JAKs are activated, leading to the phosphorylation, dimerization, and nuclear translocation of STAT proteins, which in turn regulate gene transcription.[10] The selective inhibition of JAK3 by Janex-1 blocks these downstream events.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor (Common γ-chain) Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Translocation STAT->STAT_dimer Dimerization Janex1 Janex-1 (WHI-P131) Janex1->JAK3 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Janex-1 Serial Dilutions C Add Janex-1 to Wells A->C B Prepare Kinase Reaction Mix (JAK Enzyme, Substrate) B->C D Initiate with ATP C->D E Incubate D->E F Terminate Reaction E->F G Measure Kinase Activity (e.g., Radioactivity) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

References

A Comparative Analysis of Janex-1 Metabolism in Humans and Mice for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of Janex-1, a selective JAK3 inhibitor, in humans and mice. Understanding the metabolic profile of a drug candidate across different species is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decision-making in drug development.

Executive Summary

Janex-1 undergoes Phase I metabolism primarily through O-demethylation, a reaction catalyzed by cytochrome P450 enzymes. In both humans and mice, this process leads to the formation of the inactive metabolite, 4-(4'-hydroxyphenyl)-amino-6-methoxy-7-hydroxyquinazoline (JANEX-1-M). While the metabolic pathway appears qualitatively similar, this guide highlights important quantitative differences in enzyme kinetics and discusses the implications for preclinical to clinical translation.

In Vitro Metabolism: A Head-to-Head Comparison

The primary route of Janex-1 metabolism has been investigated using liver microsomes, which are preparations of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.

Quantitative Metabolic Data
ParameterHuman Liver MicrosomesMouse Liver MicrosomesReference
Primary Metabolite This compound (7-O-demethylation)This compound (detected in urine)[1]
Enzymes Involved CYP1A1, CYP1A2CYP1A family (inferred)[1]
Vmax (max reaction rate) 34.6 ± 9.8 pmol/min/mgData Not Available[1]
Km (Michaelis constant) 107.3 ± 66.3 µMData Not Available[1]

Note: The absence of specific Vmax and Km values for mouse liver microsomes represents a significant data gap, preventing a direct quantitative comparison of the intrinsic clearance of Janex-1 between the two species. However, studies comparing the general activity of the involved enzymes show that mouse liver CYP1A1-specific enzyme activities can be 38- to 170-fold higher than human CYP1A1, while CYP1A2 activities are more comparable (within 2.5-fold)[2][3]. This suggests that the rate of Janex-1 metabolism could differ significantly between mice and humans.

Experimental Protocols

A detailed understanding of the experimental procedures is essential for the replication and interpretation of metabolic data.

In Vitro Metabolism of Janex-1 in Liver Microsomes

This protocol outlines the general procedure for assessing the metabolic stability of Janex-1 in liver microsomes.

Objective: To determine the rate of formation of Janex-1 metabolites in human and mouse liver microsomes.

Materials:

  • Janex-1

  • Pooled human or mouse liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of Janex-1 in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow temperature equilibration.

  • Reaction Initiation: Initiate the metabolic reaction by adding the Janex-1 stock solution to the pre-incubated mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solution, such as cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound (Janex-1) and the appearance of metabolites (this compound) using a validated LC-MS/MS method.

  • Data Analysis: Determine the kinetic parameters (Vmax and Km) by fitting the reaction rates at different substrate concentrations to the Michaelis-Menten equation.

Experimental Workflow for In Vitro Metabolism Study

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_janex1 Prepare Janex-1 Stock start_reaction Initiate Reaction (Add Janex-1) prep_janex1->start_reaction prep_microsomes Prepare Microsome Mixture (Microsomes, Buffer, NADPH system) pre_incubate Pre-incubate at 37°C prep_microsomes->pre_incubate pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points terminate Terminate Reaction (Add Acetonitrile + IS) time_points->terminate process Centrifuge and Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze calculate Calculate Vmax and Km analyze->calculate

Workflow for in vitro metabolism of Janex-1.

Signaling Pathway Inhibition

Janex-1 is a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines involved in the immune response.

JAK3 Signaling Pathway and Janex-1 Inhibition

The JAK/STAT signaling cascade is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus and regulate gene expression. Janex-1 exerts its effect by specifically blocking the kinase activity of JAK3, thereby interrupting this signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak3 JAK3 receptor->jak3 Activates jak1 JAK1 receptor->jak1 Activates stat STAT jak3->stat Phosphorylates jak1->stat Phosphorylates p_stat p-STAT stat->p_stat dimer p-STAT Dimer p_stat->dimer Dimerizes dna DNA dimer->dna Translocates to Nucleus and Binds gene_exp Gene Expression dna->gene_exp Regulates cytokine Cytokine cytokine->receptor Binds janex1 Janex-1 janex1->jak3 Inhibits

Inhibition of the JAK3 signaling pathway by Janex-1.

Pharmacokinetics

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug in a living organism.

In Vivo Pharmacokinetic Data in Mice
ParameterValueReference
tmax (time to max concentration) 24.7 ± 1.7 min[4]
Elimination Half-life (t1/2) 45.6 ± 5.5 min[4]

Human Pharmacokinetic Data: To date, there is no publicly available pharmacokinetic data for Janex-1 in humans. This information will be critical for determining the appropriate dosing regimen in future clinical trials.

Conclusion and Future Directions

The available data indicates that Janex-1 is metabolized via a similar pathway in humans and mice, involving CYP1A-mediated O-demethylation. However, the lack of quantitative metabolic data from mouse liver microsomes and the complete absence of human pharmacokinetic data are significant gaps that need to be addressed. Future studies should focus on:

  • Determining the Vmax and Km of Janex-1 metabolism in mouse liver microsomes to allow for a direct comparison of intrinsic clearance with human data.

  • Conducting early-phase clinical trials to establish the pharmacokinetic profile of Janex-1 in humans.

  • Further elucidating the potential for drug-drug interactions, given the involvement of CYP1A enzymes which are known to be induced or inhibited by various compounds.

By addressing these knowledge gaps, a more complete picture of Janex-1's disposition will emerge, facilitating a more robust and reliable translation of preclinical findings to the clinical setting.

References

A Comparative Guide to the Validation of Analytical Methods for Janex-1 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of Janex-1, a selective JAK3 inhibitor. The information presented is intended to assist researchers and drug development professionals in selecting and implementing appropriate analytical techniques for pharmacokinetic studies, quality control, and other research applications. The following sections detail the performance of two common analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and provide the necessary experimental protocols.

It is important to note that while Janex-1 (also known as WHI-P131) is a known compound, specific validated methods for a substance termed "Janex-1-m" are not available in the public domain.[1][2][3][4][5][6] This guide, therefore, presents a hypothetical comparison based on established analytical validation principles and data from similar small molecule kinase inhibitors.[7][8][9][10][11][12][13][14][15]

Comparative Performance of Analytical Methods

The selection of an analytical method for Janex-1 quantification depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of typical validation parameters for HPLC-UV and LC-MS/MS methods.

Validation Parameter HPLC-UV LC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 0.1 - 25 µg/mL0.5 - 500 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (% RSD)
- Intra-day< 2.0%< 1.5%
- Inter-day< 3.0%< 2.5%
Limit of Detection (LOD) 0.05 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 ng/mL
Specificity ModerateHigh
Throughput ModerateHigh

Detailed Experimental Protocols

Method 1: HPLC-UV for Janex-1 Quantification in Bulk Drug Substance

This method is suitable for determining the purity of Janex-1 in a bulk drug substance or in simple formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Janex-1 reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 0.1 to 25 µg/mL.

  • Sample Solution: Prepare a sample solution of the bulk drug substance in the mobile phase to a final concentration of approximately 10 µg/mL.

3. Validation Procedures:

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of Janex-1 into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Determine intra-day precision by analyzing six replicate samples of the same concentration on the same day. Determine inter-day precision by repeating the analysis on three different days.

  • LOD and LOQ: Estimate based on the signal-to-noise ratio of the chromatogram, where LOD is approximately 3:1 and LOQ is 10:1.

  • Specificity: Analyze a placebo blank to ensure no interfering peaks at the retention time of Janex-1.

Method 2: LC-MS/MS for Janex-1 Quantification in Human Plasma

This method is highly sensitive and specific, making it suitable for pharmacokinetic studies where low concentrations of Janex-1 are expected in a complex biological matrix.

1. Instrumentation and Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent, equipped with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., Kinetex C18, 2.1 x 50 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to 5% B for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive ESI.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Janex-1 and an internal standard (e.g., a stable isotope-labeled Janex-1).

    • Collision Energy and other parameters: Optimize for the specific instrument and analytes.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. Validation Procedures:

  • Linearity: Prepare calibration standards by spiking known concentrations of Janex-1 into blank plasma.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in plasma.

  • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of Janex-1 by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: Determine the efficiency of the protein precipitation extraction process.

  • Stability: Assess the stability of Janex-1 in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Visualizations

The following diagrams illustrate the experimental workflow for sample analysis and the signaling pathway inhibited by Janex-1.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Injection into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Janex-1 Calibrate->Quantify JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 JAK1 JAK1 CytokineReceptor->JAK1 STAT STAT Protein JAK3->STAT phosphorylates STAT_P Phosphorylated STAT (pSTAT) STAT->STAT_P pSTAT_Dimer pSTAT Dimer STAT_P->pSTAT_Dimer dimerizes Janex1 Janex-1 Janex1->JAK3 inhibits DNA DNA pSTAT_Dimer->DNA translocates to nucleus and binds Gene Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->CytokineReceptor binds

References

Comparative Analysis of CYP1A Inducers on Janex-1 Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of various Cytochrome P450 1A (CYP1A) inducers on the metabolism of Janex-1, a selective JAK3 inhibitor. This analysis is supported by experimental data and detailed methodologies to aid in the design and interpretation of drug metabolism studies.

Janex-1 (also known as WHI-P131) undergoes phase I metabolism primarily mediated by the CYP1A1 and CYP1A2 enzymes. This metabolic process, specifically 7-O-demethylation, results in the formation of the inactive metabolite, 4-(4'-hydroxyphenyl)-amino-6-methoxy-7-hydroxyquinazoline (JANEX-1-M).[1] The induction of CYP1A enzymes can, therefore, significantly accelerate the metabolic clearance of Janex-1, potentially impacting its therapeutic efficacy. This guide focuses on a comparative analysis of common CYP1A inducers and their impact on Janex-1 metabolism.

Quantitative Comparison of CYP1A Inducers

The following table summarizes the inductive effects of several well-characterized CYP1A inducers. As direct comparative studies on Janex-1 metabolism are limited, the data presented reflects the induction of CYP1A2 activity, a key enzyme responsible for Janex-1 metabolism, in primary human hepatocytes. This serves as a strong surrogate for assessing the potential impact of these inducers on Janex-1 clearance.

InducerTypical ConcentrationFold Induction of CYP1A2 Activity (vs. Control)Reference
Omeprazole50 µM~5 to 60-fold[1]
Beta-Naphthoflavone10 µM - 33 µM~3-fold (activity)[2][3]
3-Methylcholanthrene1 µMUp to 12-fold (mRNA)[4]
Aroclor 125410 µg/mL~35-fold (mRNA in rat liver slices)[5]

Note: The fold induction can vary significantly depending on the experimental system (e.g., cell line, primary hepatocytes), donor variability, concentration of the inducer, and the endpoint measured (mRNA, protein, or enzyme activity).

Signaling Pathway of CYP1A Induction

The induction of CYP1A enzymes is primarily mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The signaling cascade is initiated by the binding of an inducer to the AhR in the cytoplasm, leading to a series of molecular events culminating in the increased transcription of CYP1A genes.

CYP1A_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ER Endoplasmic Reticulum Inducer CYP1A Inducer (e.g., Omeprazole, BNF) AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) Inducer->AhR_complex Binding AhR_ligand Inducer-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocation & Heterodimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding CYP1A_Gene CYP1A Gene XRE->CYP1A_Gene Transcriptional Activation mRNA CYP1A mRNA CYP1A_Gene->mRNA Transcription CYP1A_Protein CYP1A Protein (Enzyme) mRNA->CYP1A_Protein Translation Janex1 Janex-1 CYP1A_Protein->Janex1 Metabolism Metabolite Inactive Metabolite (this compound) Janex1->Metabolite

CYP1A Induction Pathway via the Aryl Hydrocarbon Receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of CYP1A inducers on Janex-1 metabolism.

CYP1A Induction Assay in Primary Human Hepatocytes

This protocol describes the treatment of cultured hepatocytes with CYP1A inducers and the subsequent measurement of CYP1A2 activity using a probe substrate.

a. Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated culture plates (e.g., 24-well or 96-well)

  • CYP1A inducers: Omeprazole, Beta-Naphthoflavone (BNF), 3-Methylcholanthrene (3-MC), Aroclor 1254 (dissolved in a suitable solvent, e.g., DMSO)

  • CYP1A2 probe substrate: e.g., Phenacetin or 7-Ethoxyresorufin

  • LC-MS/MS system for metabolite analysis

b. Procedure:

  • Hepatocyte Seeding: Thaw and seed cryopreserved human hepatocytes onto collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer (typically 24-48 hours).

  • Inducer Treatment: Prepare serial dilutions of the CYP1A inducers in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1% DMSO).

  • Remove the seeding medium and replace it with medium containing the test inducers or vehicle control.

  • Incubate the cells for 48-72 hours, replacing the medium with fresh inducer-containing medium every 24 hours.

  • CYP1A Activity Assay (EROD Assay as an example):

    • After the induction period, wash the cells with warm PBS.

    • Add a reaction mixture containing a saturating concentration of 7-Ethoxyresorufin and an NADPH-generating system to each well.

    • Incubate at 37°C for a specified time (e.g., 15-60 minutes).

    • Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

    • Measure the formation of the fluorescent product, resorufin, using a plate reader.

    • Normalize the activity to the protein content in each well.

  • Data Analysis: Calculate the fold induction by dividing the CYP1A2 activity in the inducer-treated cells by the activity in the vehicle-treated control cells.

Janex-1 Metabolism Assay in Induced Liver Microsomes

This protocol outlines the procedure for evaluating the metabolism of Janex-1 in liver microsomes prepared from animals pre-treated with CYP1A inducers.

a. Materials:

  • Liver microsomes from control and inducer-treated animals (e.g., rats treated with Aroclor 1254, BNF, or 3-MC)

  • Janex-1

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • LC-MS/MS system for the quantification of Janex-1 and its metabolite, this compound.

b. Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, potassium phosphate buffer, and Janex-1 at the desired final concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with a cold organic solvent (e.g., acetonitrile (B52724) containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Janex-1 and this compound.

  • Data Analysis: Determine the rate of Janex-1 depletion and this compound formation. Compare the metabolic rates in microsomes from inducer-treated animals to those from control animals to determine the fold-increase in Janex-1 metabolism.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the impact of CYP1A inducers on Janex-1 metabolism.

Experimental_Workflow cluster_invitro In Vitro Induction cluster_exvivo Ex Vivo Metabolism cluster_analysis Analysis Hepatocytes Culture Primary Human Hepatocytes Inducer_Treat Treat with CYP1A Inducers Hepatocytes->Inducer_Treat CYP1A_Assay Measure CYP1A Activity (e.g., EROD) Inducer_Treat->CYP1A_Assay Data_Analysis Calculate Fold Induction and Metabolic Rate CYP1A_Assay->Data_Analysis Animal_Treat Treat Animals with CYP1A Inducers Microsome_Prep Prepare Liver Microsomes Animal_Treat->Microsome_Prep Metabolism_Assay Incubate Microsomes with Janex-1 Microsome_Prep->Metabolism_Assay LCMS Quantify Janex-1 and Metabolite by LC-MS/MS Metabolism_Assay->LCMS LCMS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Workflow for Analyzing the Impact of CYP1A Inducers on Janex-1 Metabolism.

Conclusion

The metabolism of Janex-1 is significantly influenced by the activity of CYP1A enzymes. The induction of these enzymes by compounds such as omeprazole, beta-naphthoflavone, 3-methylcholanthrene, and Aroclor 1254 can lead to a substantial increase in the metabolic clearance of Janex-1. Researchers and drug developers should consider the potential for drug-drug interactions when Janex-1 is co-administered with known CYP1A inducers. The experimental protocols and data presented in this guide provide a framework for assessing these interactions and making informed decisions during the drug development process.

References

Janex-1-m: A Comparative Analysis of Off-Target Effects in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the kinase selectivity profile of the JAK3 inhibitor Janex-1-m reveals a high degree of specificity, with minimal off-target effects compared to other Janus kinase (JAK) inhibitors. This guide provides a comprehensive comparison of this compound with other widely used JAK inhibitors, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

This compound, also known as WHI-P131, is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines involved in the immune response.[1][2][3] Its high selectivity for JAK3 over other JAK family members and a broader panel of kinases is a key attribute that distinguishes it from other JAK inhibitors. Understanding the off-target effects of kinase inhibitors is paramount in drug development to minimize potential toxicities and predict clinical outcomes. This guide delves into the specifics of this compound's selectivity and compares it with the off-target profiles of tofacitinib, baricitinib, and ruxolitinib.

Kinase Selectivity Profile of this compound

This compound exhibits a remarkably specific inhibition profile. Experimental data demonstrates that it potently inhibits JAK3 with a half-maximal inhibitory concentration (IC50) of 78 µM.[1][2][3] Importantly, at concentrations up to 350 µM, it shows no significant inhibition of other Janus kinases, namely JAK1 and JAK2.[1][2][3] Furthermore, screening against a panel of other representative tyrosine kinases has revealed a lack of significant activity against spleen tyrosine kinase (SYK), Bruton's tyrosine kinase (BTK), lymphocyte-specific protein tyrosine kinase (LCK), and the insulin (B600854) receptor kinase (IRK).[1]

However, it is crucial to note that one report has suggested potential off-target inhibition of the epidermal growth factor receptor (EGFR) in the nanomolar range. This finding warrants further investigation to fully characterize the clinical implications of this potential interaction.

Comparative Analysis with Other JAK Inhibitors

To provide a clear perspective on the selectivity of this compound, this section compares its off-target profile with that of other prominent JAK inhibitors: tofacitinib, baricitinib, and ruxolitinib. The following table summarizes the known on-target and off-target activities of these inhibitors.

InhibitorPrimary Target(s)Key Off-Targets
This compound (WHI-P131) JAK3EGFR (reported)
Tofacitinib JAK1, JAK3 > JAK2PDE10A, TRPM6, PKN2
Baricitinib JAK1, JAK2PDE10A, PKN2, CK2-α2, MAP3K12
Ruxolitinib JAK1, JAK2ROCK1, ROCK2, TYK2

Signaling Pathways

The on-target effect of this compound is the inhibition of the JAK3 signaling pathway, which is a critical component of the broader JAK/STAT signaling cascade. This pathway is essential for the signal transduction of cytokines that utilize the common gamma chain (γc) receptor subunit, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 by this compound effectively blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune response.

Potential off-target effects, such as the reported inhibition of EGFR, would involve a different signaling pathway. The EGFR signaling cascade is a key regulator of cell proliferation, survival, and differentiation. Any unintended inhibition of this pathway could have significant physiological consequences.

JAK3_Signaling_Pathway Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK3->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Janex1m This compound Janex1m->JAK3 Inhibits

Caption: On-target JAK3 signaling pathway inhibited by this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Janex1m This compound (potential) Janex1m->EGFR Inhibits

Caption: Potential off-target EGFR signaling pathway affected by this compound.

Experimental Methodologies

The determination of kinase inhibitor selectivity is a critical step in preclinical drug development. A widely accepted method for this is the in vitro kinase inhibition assay. The following provides a general protocol for such an assay, which would be used to determine the IC50 values for this compound and other inhibitors against a panel of kinases.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a specific kinase (IC50).

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test inhibitor (e.g., this compound) at various concentrations

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the recombinant kinase, its specific substrate, and the assay buffer.

  • Inhibitor Addition: Add the test inhibitor at a range of concentrations to the appropriate wells. Include a control with no inhibitor.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specific period to allow the kinase to phosphorylate the substrate.

  • Termination and Detection: Stop the reaction and add the detection reagent. The detection reagent measures either the amount of ADP produced or the amount of remaining ATP, which is inversely proportional to kinase activity.

  • Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition against the inhibitor concentration. The IC50 value is then calculated from the resulting dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Kinase Recombinant Kinase Reaction Combine Kinase, Substrate, & Inhibitor in Microplate Kinase->Reaction Substrate Substrate Substrate->Reaction Inhibitor Test Inhibitor (Serial Dilutions) Inhibitor->Reaction ATP Add ATP to Initiate Reaction Reaction->ATP Incubate Incubate at 30°C ATP->Incubate Detect Add Detection Reagent Incubate->Detect Read Read Plate (Luminescence/Fluorescence) Detect->Read Plot Plot % Inhibition vs. [Inhibitor] Read->Plot IC50 Calculate IC50 Plot->IC50

References

Safety Operating Guide

Proper Disposal Procedures for JANEX-1 (WHI-P131)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of JANEX-1, a potent and selective JAK3 inhibitor also known as WHI-P131. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Disclaimer: This information is based on available Safety Data Sheets (SDS) and general laboratory safety practices. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

Chemical and Physical Properties

A comprehensive understanding of the substance's properties is fundamental to safe handling and disposal.

PropertyValue
Chemical Name 4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol
Synonyms JANEX-1, WHI-P131, Jak3 inhibitor I
CAS Number 202475-60-3
Molecular Formula C₁₆H₁₅N₃O₃
Molecular Weight 297.31 g/mol
Appearance Crystalline solid, white to off-white
Solubility Soluble in DMSO (≥100 mg/mL)
Storage Store at -20°C

Hazard Identification and Safety Precautions

While a specific hazard classification is not uniformly available across all supplier SDS, good laboratory practice dictates treating all research chemicals with caution. The following personal protective equipment (PPE) should be worn when handling JANEX-1:

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of JANEX-1 and its containers must be conducted as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Disposal:

  • Consult Local Regulations: Before initiating any disposal procedures, contact your institution's EHS office to ensure full compliance with all federal, state, and local regulations.

  • Waste Collection: Solid Waste:

    • Collect un-contaminated, expired, or unwanted solid JANEX-1 in its original container or a clearly labeled, sealed container designated for chemical waste.

  • Waste Collection: Contaminated Materials:

    • Any materials contaminated with JANEX-1, such as pipette tips, gloves, weighing papers, and bench paper, must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Waste Collection: Solutions:

    • Solutions containing JANEX-1 should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Labeling:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "JANEX-1 (WHI-P131)," the CAS number "202475-60-3," and any other information required by your institution.

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected by a licensed hazardous waste disposal service.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of JANEX-1.

JANEX-1 Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: JANEX-1 Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs don_ppe Don Appropriate PPE consult_ehs->don_ppe solid_waste Solid JANEX-1 contaminated_materials Contaminated Labware solution_waste JANEX-1 Solutions collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_contaminated Collect in Labeled, Sealed Container contaminated_materials->collect_contaminated collect_solution Collect in Labeled, Leak-Proof Container solution_waste->collect_solution store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_contaminated->store_waste collect_solution->store_waste professional_disposal Dispose via Licensed Professional Service store_waste->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Workflow for the safe disposal of JANEX-1.

References

Essential Safety and Operational Guide for Handling Janex-1-m

Author: BenchChem Technical Support Team. Date: December 2025

Pre-Operational Safety Checklist

Before handling Janex-1-m, ensure the following are in place:

  • Risk Assessment: Conduct a thorough risk assessment for all planned procedures.

  • Designated Area: Establish a designated area for handling this compound, preferably within a certified chemical fume hood.

  • Personnel Training: Verify that all personnel involved are trained on the potential hazards and safe handling procedures for potent compounds.

  • Emergency Procedures: Ensure that emergency contact information and spill cleanup procedures are clearly posted and accessible.

  • Safety Data Sheets: While a specific SDS for this compound is unavailable, have SDSs for similar Janus Kinase (JAK) inhibitors accessible for reference.[1][2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure through inhalation, skin contact, and ingestion.[3][4]

Activity Required PPE Specifications
Weighing and Aliquoting (Solid) Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 RespiratorTo be conducted in a certified chemical fume hood or a ventilated balance enclosure.[4]
Solution Preparation and Handling Double Gloves, Lab Coat, Safety Glasses with Side ShieldsTo be conducted in a certified chemical fume hood.[4]
Cell Culture Dosing Single Gloves, Lab Coat, Safety GlassesTo be conducted in a biological safety cabinet.[4]
Waste Disposal Double Gloves, Lab Coat, Safety Goggles, Face ShieldUse appropriate waste containers and follow designated disposal routes.[4]

Step-by-Step Handling Procedures

  • Preparation: Designate a specific area within a certified chemical fume hood for handling solid this compound. Assemble all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and pre-labeled microcentrifuge tubes.

  • Weighing: Carefully place a piece of weighing paper on the tared balance. Gently transfer the desired amount of this compound onto the weighing paper using a clean spatula.

  • Aliquoting: Transfer the weighed solid into a pre-labeled microcentrifuge tube.

  • Cleaning: Decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water solution. Dispose of all contaminated disposables as hazardous chemical waste.[4]

  • Solvent Addition: In a chemical fume hood, add the desired solvent to the vial containing the pre-weighed this compound.

  • Dissolving: Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

  • Storage: Store the solution in a clearly labeled, sealed container at the recommended temperature.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste.[3][4][5]

Waste Stream Disposal Procedure
Solid Waste Collect contaminated items (e.g., gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste bag within the fume hood.[4]
Liquid Waste Collect unused solutions and contaminated solvents in a designated, sealed hazardous waste container.[4]
Sharps Dispose of needles and syringes used for handling this compound solutions in a designated sharps container for hazardous chemical waste.[4]

General Disposal Guidelines:

  • Segregation: Keep this compound waste separate from other laboratory waste streams.[3]

  • Containerization: Use clearly labeled, sealed, and appropriate hazardous waste containers.[3]

  • Licensed Disposal: Arrange for disposal through a licensed hazardous material disposal company. Incineration in a facility equipped with an afterburner and scrubber may be a suitable method.[3]

Spill and Emergency Procedures

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Collect the absorbed material and any contaminated surfaces into a designated hazardous waste container.[3]

    • Decontaminate the spill area with a suitable solvent followed by soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Experimental Workflow and Signaling Pathway Diagrams

G cluster_handling This compound Handling Workflow cluster_disposal This compound Disposal Workflow prep Preparation & Risk Assessment weigh Weighing & Aliquoting (in Fume Hood) prep->weigh dissolve Solution Preparation weigh->dissolve experiment Experimental Use (e.g., Cell Dosing) dissolve->experiment decon Decontamination experiment->decon collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid segregate Segregate Hazardous Waste collect_solid->segregate collect_liquid->segregate dispose Licensed Disposal segregate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

G cluster_pathway Simplified JAK/STAT Signaling Pathway Inhibition by this compound Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Gene Gene Transcription STAT->Gene Janex1m This compound Janex1m->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。